Product packaging for Mitomycin D(Cat. No.:CAS No. 10169-34-3)

Mitomycin D

Cat. No.: B157402
CAS No.: 10169-34-3
M. Wt: 334.33 g/mol
InChI Key: JHIATKDBEBOOCO-HSBXUTMMSA-N
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Description

Mitomycin D, also known as this compound, is a useful research compound. Its molecular formula is C15H18N4O5 and its molecular weight is 334.33 g/mol. The purity is usually 95%.
The exact mass of the compound Unii-zve62lie63 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Indolequinones - Mitomycins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N4O5 B157402 Mitomycin D CAS No. 10169-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4S,6S,7R,8R)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23)13-7(18(13)2)3-19(15)10(8)11(5)20/h6-7,13,23H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7-,13-,15+,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIATKDBEBOOCO-HSBXUTMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)O)N4C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10169-34-3
Record name Mitomycin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10169-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitomycin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MITOMYCIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVE62LIE63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context and Discovery

Natural Product Biosynthesis

The natural production of Mitomycin D is the domain of a specific group of soil-dwelling bacteria, which have evolved a highly efficient enzymatic assembly line to produce this and other related mitomycins.

This compound, alongside its more famous sibling Mitomycin C, is biosynthesized by several species of Gram-positive bacteria belonging to the genus Streptomyces. Key producing organisms that have been identified and studied include Streptomyces caespitosus, Streptomyces lavendulae, Streptomyces verticillatus, and Streptomyces fradiae. nih.govpublish.csiro.aunih.govwikipedia.orgtaylorandfrancis.comudel.edu These filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities. The isolation of mitomycins from these organisms in the mid-20th century marked the beginning of extensive research into their biosynthesis and potent antitumor properties. nih.gov

The biosynthesis of the mitomycin core structure is a convergent process, utilizing several key metabolic building blocks. Extensive isotopic labeling studies have elucidated the primary precursors that form the mitosane skeleton of this compound. nih.gov These include:

3-amino-5-hydroxybenzoic acid (AHBA): This aromatic compound serves as a crucial starting unit for the benzoquinone portion of the mitomycin molecule. publish.csiro.aursc.orgrsc.orgnih.govcaymanchem.com The formation of AHBA itself is a complex process, originating from precursors in the shikimate pathway. nih.gov

D-glucosamine: This amino sugar is another fundamental building block, contributing a significant portion of the mitosane ring system. nih.govacs.orgrsc.orgrsc.orgacs.org Studies have shown that D-glucosamine is incorporated in a way that suggests its use as an intact unit. acs.orgrsc.org

Carbamoyl (B1232498) phosphate (B84403): This metabolite provides the carbamoyl group found at the C10 position of the mitomycin core. wikipedia.orgnih.govwikipedia.org Carbamoyl phosphate is a key intermediate in nitrogen metabolism, including the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis. wikipedia.orgscispace.comchemrxiv.org

S-adenosyl methionine (SAM): This common biological methyl group donor is responsible for the methylation steps in the biosynthesis of various mitomycins. nih.govfrontiersin.org

The following table summarizes the key precursors and their contribution to the this compound structure.

PrecursorContribution to this compound Structure
3-amino-5-hydroxybenzoic acidBenzoquinone moiety
D-glucosamineMitosane ring system
Carbamoyl phosphateCarbamoyl group at C10
S-adenosyl methionineMethyl groups

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the Streptomyces genome. The identification and characterization of the mitomycin BGC in Streptomyces lavendulae was a significant breakthrough in understanding the enzymatic logic of mitomycin production. nih.govgoogle.comnih.gov This cluster spans approximately 55 kilobases and contains around 47 genes. nih.govgoogle.com These genes code for the enzymes responsible for:

Precursor synthesis: Including the enzymes for the aminoshikimate pathway that produces AHBA. nih.govoup.com

Mitosane ring assembly: A series of complex enzymatic reactions that condense the precursors and form the characteristic polycyclic core.

Tailoring reactions: Post-assembly modifications such as methylation, hydroxylation, and carbamoylation that lead to the various mitomycin analogues, including this compound. nih.gov

Regulation and Resistance: The cluster also contains regulatory genes that control the expression of the biosynthetic genes and resistance genes to protect the producing organism from the cytotoxic effects of the mitomycins it synthesizes. nih.govnih.govcapes.gov.br

Disruption of specific genes within this cluster has been instrumental in confirming their function and in the generation of novel mitomycin analogues through directed biosynthesis. nih.govnih.govnih.gov

The generation of mutant strains of Streptomyces with inactivated biosynthetic genes has been a powerful tool for isolating and characterizing intermediates in the this compound pathway. nih.gov By blocking the biosynthetic assembly line at specific points, researchers can cause the accumulation of precursor molecules that would otherwise be transient. For instance, a method to trace mitomycin intermediates that accumulate on an acyl carrier protein (ACP) has been developed, shedding light on the early steps of AHBA and D-glucosamine processing. acs.org Analysis of these intermediates through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has provided crucial insights into the sequence of enzymatic reactions and the chemical transformations that occur during the construction of the mitosane core. nih.govnih.gov This approach has been vital in piecing together the complex puzzle of mitomycin biosynthesis.

Total Chemical Synthesis

The complex and highly functionalized structure of the mitomycins, including this compound, has presented a formidable challenge to synthetic organic chemists for decades. The quest for a total synthesis has spurred the development of novel synthetic strategies and methodologies. nih.govprinceton.educaltech.edu

The first total synthesis of a mitomycin was a landmark achievement reported by Kishi and his research group in 1977. nih.gov This groundbreaking work, which also encompassed the synthesis of Mitomycin A and C, laid the foundation for subsequent efforts in this field. nih.govresearchgate.net The synthesis was noted for its length and complexity, highlighting the significant challenges posed by the molecule's dense array of reactive functional groups, including the sensitive aziridine (B145994) ring and the quinone system. wikipedia.orgnih.govprinceton.edu

Over the years, other research groups, notably those of Fukuyama and Danishefsky, have made significant contributions to the total synthesis of mitomycins and related natural products. udel.edunih.govprinceton.eduresearchgate.net These syntheses often feature innovative strategies for the construction of the key structural motifs, such as the eight-membered ring and the transannular cyclization to form the pyrrolo[1,2-a]indole core. nih.gov The challenges associated with the synthesis of mitomycins have been described as "the chemical equivalent of walking on egg shells," a testament to the molecule's inherent reactivity and the precision required to achieve its construction in the laboratory. nih.govprinceton.edu

Molecular and Cellular Mechanisms of Action

DNA Alkylation and Cross-linking Modalities

Mitomycin D functions as a potent DNA alkylating and cross-linking agent, a capability that is unlocked only after it undergoes metabolic activation within the cell. This process transforms the relatively inert parent molecule into a highly reactive species capable of forming covalent bonds with DNA.

This compound, like other mitomycins such as Mitomycin C, is a prodrug that requires reductive activation to exert its biological activity. nih.govyoutube.com This bioactivation is a critical initial step, converting the quinone moiety of the molecule into a hydroquinone (B1673460). acs.org This reduction can be catalyzed by various intracellular enzymes, including NAD(P)H:quinone oxidoreductase (DT-diaphorase) and NADPH-cytochrome P450 reductase. nih.govacs.org The reaction is also sensitive to pH, with optimal activation occurring under slightly acidic conditions. nih.govnih.gov

Following the initial reduction, the molecule undergoes a spontaneous cascade of chemical transformations. This involves the elimination of the methoxy (B1213986) group at the C9a position, which generates a reactive, electrophilic aziridinomitosene intermediate, also referred to as a leucoaziridinomitosene. acs.orgnih.gov This intermediate is a bifunctional electrophile, meaning it has two sites that are susceptible to attack by nucleophiles, such as the nitrogen atoms in DNA bases. nih.govacs.org The entire process transforms the mitomycin into a potent alkylating agent ready to interact with its primary cellular target. nih.gov

Table 1: Key Enzymes in Mitomycin Reductive Activation

EnzymeRole in Activation
DT-Diaphorase (NQO1)A key enzyme in the two-electron reduction of the mitomycin quinone ring, leading to the formation of hydroquinone. nih.govnih.gov
NADPH-Cytochrome P450 ReductaseCan also catalyze the one-electron reduction of mitomycin, contributing to its activation. nih.govacs.org

Once activated, the reactive mitomycin intermediate can covalently bind to DNA, forming various adducts. The most significant of these are interstrand cross-links (ICLs) and intrastrand cross-links. nih.govwikipedia.orgarvojournals.org

Interstrand Cross-links (ICLs): These are considered the most cytotoxic lesions induced by mitomycins. nih.govnih.gov An ICL forms when the bifunctional alkylating agent reacts with nucleophilic sites on two separate DNA strands, typically at the N2 position of guanine (B1146940) bases, creating a covalent bridge that prevents the two strands from separating. nih.govwikipedia.org This physical tethering is a major obstacle to essential cellular processes like DNA replication and transcription. nih.govyoutube.com

Intrastrand Cross-links: These lesions occur when the activated mitomycin reacts with two bases on the same DNA strand. nih.govacs.org While also disruptive, they are generally considered less cytotoxic than ICLs. Research indicates that intrastrand cross-links can induce significant bending in the DNA helix. acs.org

Monoadducts: Before forming a cross-link, the activated mitomycin first forms a monoadduct by binding to a single DNA base, typically a guanine. nih.govuconn.edu This monoadduct can then react with a second guanine to form an ICL or an intrastrand link. nih.gov

The formation of these adducts, particularly ICLs, is central to the biological activity of this compound. nih.gov

The interaction of activated this compound with DNA is not random. It exhibits a marked sequence specificity, preferentially forming interstrand cross-links at 5'-CpG-3' sequences. nih.govjohnshopkins.edunih.gov This preference is strong when compared to the isomeric 5'-GpC-3' sequence. nih.govjohnshopkins.edu

The molecular basis for this specificity is thought to be structural. Molecular modeling suggests that the distance between the reactive amino groups of the two guanine bases in a CpG step on opposite strands is nearly ideal for the mitomycin cross-link to form. nih.gov In contrast, the separation between the reactive sites at GpC sequences is larger, making the second step of the cross-linking reaction less favorable. nih.gov This sequence-selective binding concentrates the DNA damage at specific genomic locations, particularly in CpG islands which are often associated with gene regulatory regions. nih.gov

The formation of covalent adducts and cross-links by this compound profoundly inhibits DNA synthesis and function. arvojournals.orgdrugbank.com The presence of an interstrand cross-link physically blocks the DNA double helix from unwinding, a process that is essential for both DNA replication and transcription by DNA and RNA polymerases, respectively. nih.govyoutube.com This blockade leads to the stalling of replication forks and transcription complexes, effectively halting the synthesis of new DNA and RNA molecules. nih.govuconn.edu The inhibition of these fundamental processes is a direct consequence of the DNA damage inflicted by the compound. drugbank.com

While the primary target of this compound is DNA, at higher concentrations, it can also suppress cellular RNA and protein synthesis. arvojournals.orgdrugbank.com Some research suggests that this may not simply be a downstream effect of DNA damage. One proposed mechanism involves the direct interaction of activated mitomycin with ribosomal RNA (rRNA). nih.govnih.gov Given that rRNA is abundant in the cell and contains G/C-rich regions favored by mitomycin for binding, it represents a plausible alternative target. nih.gov Studies have shown that mitomycin treatment can lead to a rapid decrease in 18S rRNA levels and inhibit protein translation in cell-free systems, suggesting a direct impact on the protein synthesis machinery. nih.gov

Cell Cycle Perturbation and Cell Death Pathways

The extensive DNA damage induced by this compound triggers a cascade of cellular stress responses, leading to significant perturbations in the cell cycle and the activation of programmed cell death pathways. uconn.edunih.gov Cells possess surveillance mechanisms, or checkpoints, that detect DNA damage and can halt cell cycle progression to allow for repair. The lesions caused by this compound often lead to arrest in the G1 and S phases of the cell cycle. arvojournals.org

If the DNA damage is too severe to be repaired, the cell is directed to undergo apoptosis, or programmed cell death. uconn.edu This process is a critical mechanism to eliminate damaged cells and prevent the propagation of mutations. The cell death pathways activated by mitomycins can be complex and dependent on the cellular context, particularly the status of the tumor suppressor protein p53. uconn.edunih.gov

p53-Dependent Pathways: In cells with functional p53, this compound-induced DNA damage can stabilize and activate p53, which in turn transcriptionally activates genes that promote apoptosis. uconn.edunih.gov

p53-Independent Pathways: Mitomycins can also induce cell death in cells lacking functional p53. nih.govduke.edu Derivatives like 10-decarbamoyl mitomycin C (DMC) have been shown to be particularly effective in provoking p53-independent cell death, which can involve the degradation of key checkpoint proteins like Chk1. uconn.eduduke.edu

The activation of these death pathways involves a family of proteases called caspases. Both initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7) can be activated in response to mitomycin treatment, leading to the systematic dismantling of the cell. nih.govsonar.ch

Cell Cycle Phase-Nonspecific Activity

Porfiromycin, like other mitomycins, is understood to be a cell cycle phase-nonspecific alkylating agent. This means it can exert its cytotoxic effects on cancer cells regardless of the phase of the cell cycle they are in. However, its maximum effect is typically observed during the late G1 and early S phases of the cell cycle.

Research on the effects of Porfiromycin on various cell lines supports its activity against both rapidly dividing and quiescent cells. A study comparing the cytotoxicity of Mitomycin C and Porfiromycin on exponentially growing and plateau phase cultures of EMT6 mouse mammary tumor cells found that the proliferative status of the cultures did not significantly influence the cytotoxicity of Porfiromycin under aerobic conditions. nih.gov However, in hypoxic (low oxygen) conditions, exponentially growing cultures were found to be slightly more sensitive to Porfiromycin than the quiescent plateau phase cells. nih.gov This suggests that while Porfiromycin is broadly active, its efficacy can be somewhat modulated by the proliferative state of the cells, particularly in the tumor microenvironment. nih.gov An early study on HEP-2 cells also demonstrated that Porfiromycin has an effect on mitosis. nih.gov This broad activity against cells in different proliferative states is a key feature of its mechanism of action. nih.gov

Induction of p53-Dependent Cell Death Pathways

The tumor suppressor protein p53 plays a critical role in responding to DNA damage by either halting the cell cycle to allow for repair or by initiating programmed cell death (apoptosis). nih.govyoutube.comyoutube.com DNA damage caused by alkylating agents like mitomycins can lead to an increase in p53 levels, which in turn can trigger apoptosis. acs.orgcellsignal.comyoutube.com

Studies on mitomycins have shown that they can signal to p53, leading to an increase in its levels and subsequent p53-mediated cell death. acs.org Specifically for Mitomycin C, DNA damage can lead to elevated p53 levels, resulting in either cell cycle arrest or apoptosis. cellsignal.com While this provides a general framework for the action of mitomycins, specific research detailing the induction of p53-dependent cell death pathways by this compound (Porfiromycin) is limited in the available literature. The activation of p53-dependent apoptosis by Porfiromycin is inferred from the behavior of the broader class of mitomycin compounds.

Activation of p53-Independent Cell Death Pathways

In many cancers, the p53 pathway is mutated or inactive, making them resistant to drugs that rely on this pathway to induce apoptosis. spandidos-publications.com Therefore, the ability of a chemotherapeutic agent to induce cell death through p53-independent mechanisms is of significant clinical interest.

Research on mitomycin analogues, such as 10-decarbamoyl mitomycin C (DMC), has shown that they can provoke a strong p53-independent cell death pathway. acs.orgacs.orgnih.gov For instance, DMC is more cytotoxic than Mitomycin C to cell lines that lack a functional p53. acs.org Furthermore, Mitomycin C has been found to enhance TRAIL-induced apoptosis in a p53-independent manner in colon cancer cells. nih.gov This is achieved, in part, by the upregulation of death receptors DR4 and DR5. nih.gov While these findings for related mitomycin compounds are significant, there is a lack of specific studies in the provided search results that definitively outline the activation of p53-independent cell death pathways by this compound (Porfiromycin).

Role of Caspases in this compound-Induced Apoptosis

Apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases. mayo.edu The activation of these enzymes is a central event in the apoptotic cascade. mayo.edu Studies on Mitomycin C have shown that it induces apoptosis through the activation of specific caspases. For example, in cultured corneal endothelial cells, Mitomycin C-induced apoptosis was found to be mediated through caspase-8 and caspase-9. nih.gov Further studies have implicated caspase-3 in this process as well. sonar.ch The activation of procaspase-9, -8, and -3 has also been observed in response to Mitomycin C and its analogue DMC. acs.org

The general mechanism of mitomycin-induced apoptosis involves the activation of these caspase cascades. However, specific research identifying the precise spectrum of caspases activated by this compound (Porfiromycin) and the intricacies of their role in Porfiromycin-induced apoptosis is not extensively detailed in the available search results. The role of caspases is therefore extrapolated from studies on closely related mitomycin compounds.

Programmed Necrosis and Autophagy in Cellular Response

Besides apoptosis, other forms of cell death and cellular responses, such as programmed necrosis (necroptosis) and autophagy, can be triggered by cellular stress. Programmed necrosis is a regulated form of necrosis that can be initiated in response to various stimuli, including certain types of DNA damage. umassmed.edu Autophagy is a cellular process of self-digestion, where the cell degrades its own components, which can sometimes serve as a survival mechanism or can lead to cell death. frontiersin.orgyoutube.com

There is some evidence to suggest that mitomycin compounds can induce non-apoptotic forms of cell death. For example, the biological activity of the mitomycin analogue DMC in cancer cell lines lacking p53 aligns with the characteristics of programmed necrosis, which is associated with the activation of poly(ADP-ribose) polymerase (PARP). acs.org However, there is no specific information available in the search results regarding the induction of programmed necrosis or autophagy by this compound (Porfiromycin). Therefore, the role of these specific cellular responses in the context of Porfiromycin treatment remains an area for further investigation.

Immunomodulatory Effects

Immunomodulatory drugs are substances that can influence the activity of the immune system. wikipedia.orgyoutube.com This can involve either suppressing or stimulating immune responses.

Inhibition of B cell, T cell, and Macrophage Proliferation

There is limited specific data on the immunomodulatory effects of this compound (Porfiromycin). However, studies on the broader class of mitomycins provide some insights. Research has shown that Mitomycin C-treated dendritic cells can inactivate autoreactive T cells, suggesting a potential role in modulating T cell responses. nih.gov Additionally, other immunosuppressive drugs have been shown to inhibit the proliferation of both T and B lymphocytes. nih.govnih.gov

While these findings point towards a potential immunomodulatory role for mitomycins, specific studies detailing the inhibitory effects of this compound (Porfiromycin) on the proliferation of B cells, T cells, and macrophages are not present in the provided search results. The immunomodulatory profile of Porfiromycin is an area that warrants more specific research.

Impairment of Antigen Presentation2.3.3. Modulation of Cytokine Secretion (e.g., Interferon Gamma, TNFα, IL-2)2.4. Genotoxic Effects and DNA Repair2.4.1. Stimulation of Genetic Recombination2.4.2. Induction of Chromosome Breakage and Sister Chromatid Exchange2.4.3. Modulation of DNA Repair Mechanisms

Further research is required to elucidate the specific molecular and cellular interactions of this compound to understand its potential therapeutic or toxicological profile.

Table of Compounds

As no specific compounds could be discussed in the context of this compound's mechanisms, a table of compounds cannot be generated.

Biosynthesis and Chemical Synthesis Pathways

Total Chemical Synthesis

Stereochemical Considerations and Challenges in Synthesis

The synthesis of Mitomycin D is fraught with stereochemical challenges, primarily due to its complex and constrained molecular framework. The core structure contains four contiguous stereogenic carbons, making stereocontrol a paramount difficulty. nih.gov A specific feature of this compound, along with Mitomycin B, is the opposite absolute configuration at the C9 carbon compared to other members of the mitomycin family like Mitomycin C. nih.gov

The primary challenges in the synthesis include:

Functional Group Congestion: The molecule features a tetracyclic pyrrolo-indole skeleton that is densely functionalized with a reactive aziridine (B145994) ring, a carbamoyl (B1232498) group, and a bridged carbinolamine. nih.gov This concentration of functionality makes the molecule susceptible to degradation under various conditions. nih.gov

Instability of the Core: The mitomycin structure is only moderately stable, showing sensitivity to acids, bases, and nucleophiles. nih.gov This fragility complicates the use of many standard synthetic reactions.

Lability of the C9a Hemiaminal: A significant and persistent challenge in mitomycin synthesis is the management of the extremely labile C9a hydroxyl group. researchgate.net This group is prone to elimination, which can lead to aromatization and destruction of the desired core structure. researchgate.net

Enantiospecificity: Achieving a fully enantiospecific total synthesis of a natural mitomycin has remained a major unsolved problem for decades, with many successful approaches yielding racemic mixtures of the final product. nih.gov

Strategic Approaches in Constructing the Core Structure

Over the years, chemists have devised several ingenious strategies to overcome the challenges of mitomycin synthesis and construct the core tetracyclic structure.

Key strategic approaches include:

Late-Stage Introduction of Sensitive Groups (Kishi's Synthesis): The first total synthesis of a mitomycin, achieved by Yoshito Kishi's group, is a landmark in organic chemistry. nih.govresearchgate.net A key element of this strategy was the logical decision to introduce the most sensitive part of the molecule, the aminal moiety at C9a, at the very end of the synthesis to prevent its decomposition during earlier steps. nih.gov The approach involved the formation of a key eight-membered ring intermediate via an intramolecular Michael addition. nih.gov

Intramolecular Diels-Alder Reaction (Danishefsky's Synthesis): Samuel J. Danishefsky's group developed a concise approach for the synthesis of Mitomycin K based on an intramolecular Diels-Alder reaction between a nitrosoaryl moiety and a diene. nih.govresearchgate.net This strategy allowed for the rapid assembly of the tetracyclic structure in just a few steps. nih.gov

The Isomitomycin Rearrangement (Fukuyama's Synthesis): Tohru Fukuyama's strategy cleverly circumvents the instability at the C9a position by targeting a more stable isomer known as an isomitomycin. nih.gov In isomitomycins, the C9a position is at a bridgehead, which prevents the problematic elimination of methanol. nih.gov The synthesized isomitomycin can then be rearranged to the natural mitomycin structure in a transformation that proceeds through a Michael, retro-Michael mechanism. nih.gov

Titanocyclopropane-Mediated Cyclization (Cha's Synthesis): Jin Kun Cha's group introduced an elegant method to install the difficult C9a hydroxyl group. researchgate.net Their approach utilizes the intramolecular addition of a dialkoxytitanacyclopropane to an imide, which provides an effective route to the mitomycin B core structure. nih.govresearchgate.net

Chemoenzymatic and Enzymatic Synthesis

In the quest for more efficient and environmentally benign synthetic routes, researchers have turned to enzymatic and chemoenzymatic methods. These approaches leverage the high selectivity and mild reaction conditions of enzymes to perform transformations that are difficult to achieve with conventional chemical reagents.

Laccase/Lipase (B570770) Co-catalyzed Synthesis of Mitomycin-like Compounds

The specific co-catalyzed synthesis of mitomycin-like compounds using both laccase and lipase in a single process is not extensively documented. However, the individual capabilities of these enzymes highlight their potential in a chemoenzymatic strategy for producing complex molecules and their analogs. Laccases are multi-copper oxidases that catalyze the one-electron oxidation of phenolic and other aromatic compounds, using only molecular oxygen as the oxidant and producing water as the sole byproduct. nih.govnih.gov This makes them ideal "green" catalysts for modifying the quinone-like portion of the mitomycin core under mild conditions. nih.gov

Lipases are hydrolases that are widely used in organic synthesis for their ability to catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity. bohrium.com In a potential chemoenzymatic route to mitomycin analogs, a laccase could be used for aromatic ring functionalization, while a lipase could be employed for the selective manipulation of ester or carbamate (B1207046) groups, or for the resolution of racemic intermediates.

Green Chemistry Alternatives in Analog Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jocpr.comrsc.org These principles are highly relevant to the synthesis of complex pharmaceutical compounds like mitomycin analogs.

Key green chemistry approaches include:

Biocatalysis: The use of enzymes, such as laccases, offers a sustainable alternative to conventional reagents. nih.gov Laccases can replace heavy-metal-based oxidants and operate at room temperature and neutral pH, which is particularly advantageous for sensitive molecules. nih.govnih.gov This reduces both the hazards and the energy costs associated with the synthesis.

Greener Solvents: Traditional organic synthesis often relies on hazardous solvents. Green chemistry promotes the use of safer alternatives like water, supercritical CO₂, or solvents derived from renewable resources like 2-MeTHF (derived from corncobs). jocpr.comsigmaaldrich.com Adopting these solvents can significantly reduce the environmental footprint of the synthesis.

Cascade Reactions: Strategies that combine multiple reaction steps into a single, one-pot procedure, known as cascade or tandem reactions, align with green chemistry principles. researchgate.net By reducing the number of synthetic steps and purification stages, these reactions minimize solvent usage, waste generation, and resource consumption, leading to more efficient and sustainable processes. researchgate.net

Preclinical Efficacy Studies

In vitro Experimental Models

Mitomycin D has been the subject of several in vitro studies to determine its efficacy and mechanism of action at the cellular level.

Cytotoxicity Evaluation in Diverse Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects across various cancer cell lines. Its potency is notably influenced by the p53 status of the cells. Research indicates that this compound is more toxic than its analog, Mitomycin C, in human cancer cells that lack a functioning p53 protein. nih.gov

A neutral red assay was used to determine the half-maximal inhibitory concentration (IC50) of this compound after a 24-hour treatment in both cancerous and non-cancerous breast cell lines. The results showed its cytotoxic activity against the MCF-7 (wild type p53) and MDA-MB-468 (p53 mutant) breast cancer cell lines. nih.gov

Table 1: IC50 Values of this compound in Breast Cell Lines

Cell Line Cell Type p53 Status IC50 (µM)
MCF-7 Breast Cancer Wild Type 3.5
MDA-MB-468 Breast Cancer Mutant 3.2
MCF 10A Non-tumorigenic Epithelial Wild Type 10

Data sourced from a study on the cytotoxicity of three mitomycins. nih.gov

Further studies have shown that this compound can trigger cell cycle arrest. In MCF-7 cells, it induces an arrest at the G1/S phase, while in the p53-deficient K562 cell line, it causes an arrest in the S phase at lower concentrations compared to Mitomycin C. nih.gov

Assessment of Cellular Uptake and Intracellular Delivery

Characterization of DNA Damage (e.g., Double-Strand Breaks)

The primary mechanism behind this compound's cytotoxicity is its ability to induce DNA damage. nih.gov Upon bioreductive activation within the cell, it yields reactive intermediates that form covalent bonds with DNA. nih.gov This process leads to the formation of various DNA lesions, including monoadducts and highly cytotoxic interstrand cross-links (ICLs). nih.govnih.gov These ICLs physically block the separation of DNA strands, which stalls DNA replication and can lead to cell death. nih.gov

A key distinction between this compound (DMC) and its more commonly studied analog, Mitomycin C (MC), lies in the structure of the ICLs they form. The major ICL produced by this compound has a cis stereochemistry at the bond between the drug and the guanine (B1146940) base in the DNA. nih.gov In contrast, Mitomycin C predominantly forms a trans-ICL. nih.govnih.gov This structural difference is significant, as it appears to influence how the cell's repair machinery recognizes and responds to the damage. nih.gov Evidence suggests that the cis-adducts from this compound may trigger a p53-independent cell death pathway more rapidly than the trans-adducts from Mitomycin C. nih.gov

Evaluation of Antibacterial Activity Against Multi-Drug Resistant Organisms

While the broader class of mitomycins has been investigated for antibacterial properties, specific studies evaluating the activity of this compound against multi-drug resistant organisms were not identified in the reviewed literature. frontiersin.orgsemanticscholar.orgmdpi.com

Anti-biofilm Properties

Specific research on the anti-biofilm properties of this compound is not available in the reviewed scientific literature.

In vivo Experimental Models

Based on the conducted research, specific data from in vivo experimental models evaluating the efficacy of this compound could not be identified. Studies in animal models have predominantly focused on Mitomycin C. nih.gov

Xenograft Models in Immunodeficient Mice

The use of human tumor xenografts in immunodeficient mice is a foundational method for evaluating the efficacy of anticancer agents. nih.govcapes.gov.br These models involve transplanting human tumor cells or tissues into mice that lack a competent immune system, such as athymic nude or severe combined immunodeficient (SCID) mice, thereby allowing the human cancer cells to grow. nih.govresearchgate.net This approach enables the assessment of a drug's direct antitumor activity in a living organism. researchgate.net

Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, are considered to have high clinical relevance as they often retain the characteristics of the original tumor. mdpi.com While these models are instrumental in cancer research and drug development, specific efficacy studies detailing the effects of this compound in xenograft models are not extensively available in the reviewed literature. However, studies on related compounds are more common. For instance, research on human bladder xenograft tumors in mice has been used to evaluate the chemosensitizing effects of other agents when used in combination with Mitomycin C. nih.gov

Orthotopic Rodent Cancer Models

Orthotopic models, where tumor cells are implanted into the corresponding organ in the animal from which the cancer originated, provide a more clinically relevant tumor microenvironment compared to subcutaneous xenografts. nih.gov This relevance is crucial for studying disease progression and response to therapy.

In the context of bladder cancer, a significant area of application for mitomycins, orthotopic models in rats and mice have been instrumental. A study utilizing an orthotopic rat bladder cancer model with AY-27 urothelial carcinoma cells investigated the efficacy of Mitomycin C. nih.gov In this model, treatment with Mitomycin C was found to be highly effective, with no microscopic tumors present in several treatment groups. nih.gov Another improved mouse orthotopic bladder cancer model using UM-UC-3 human bladder cancer cells also demonstrated responsiveness to chemotherapeutic agents, underscoring the utility of such models for evaluating treatments for recurrent and invasive bladder cancer. nih.gov

ModelCell LineCompoundKey FindingsReference
Orthotopic Rat Bladder CancerAY-27Mitomycin CTreatment was highly effective in all MMC-treated animals. No microscopic tumors were present in the 0.5 mg and 1 mg MMC-hydrogel groups. nih.gov
Orthotopic Mouse Bladder CancerUM-UC-3Cisplatin, GemcitabineModel replicates features of human bladder cancer recurrence and is responsive to chemotherapy, particularly Cisplatin. nih.gov

Invertebrate Infection Models (Caenorhabditis elegans, Galleria mellonella)

Invertebrate models like the nematode Caenorhabditis elegans and the greater wax moth larvae, Galleria mellonella, are increasingly used for high-throughput screening of antimicrobial and cytotoxic compounds due to their cost-effectiveness, short life cycles, and ethical advantages. nih.govnih.govoxinst.com These models possess innate immune systems with similarities to that of vertebrates. nih.govmdpi.com

C. elegans has been established as a valuable tool for assessing drug efficacy and toxicity, with well-characterized genetics and developmental pathways. nih.govoxinst.commdpi.com Similarly, G. mellonella is widely used to study bacterial and fungal infections and to test the efficacy of new antimicrobial drugs. nih.govnih.gov Despite the utility of these models for preliminary drug screening, specific studies detailing the efficacy or toxicity of this compound in either C. elegans or G. mellonella are not prominently featured in the available scientific literature.

Genetically Engineered Mouse Models (GEMM) for Disease Progression and Drug Testing

Genetically engineered mouse models (GEMMs) are created by modifying the mouse genome to mimic human diseases, providing a powerful tool for studying cancer development in the context of a competent immune system and a natural tumor microenvironment. nih.govnih.gov These models are particularly useful for validating drug targets and assessing therapeutic efficacy. nih.gov

GEMMs can be designed with specific oncogenes or tumor suppressor gene knockouts to drive spontaneous tumor formation that closely resembles human cancer progression. youtube.comyoutube.com For example, models for pancreatic, breast, and colon cancers have been developed to screen the efficacy of various therapeutics. youtube.com While GEMMs are an indispensable part of preclinical oncology research, a review of the existing literature did not yield specific studies on the evaluation of this compound in these advanced models.

Organoid Models for Drug Efficacy

Patient-derived organoids (PDOs) are three-dimensional cell cultures grown from a patient's tumor tissue that can recapitulate the architecture and genetic heterogeneity of the original tumor. nih.govnih.gov This makes them a promising platform for preclinical drug testing and personalized medicine. wustl.edumdpi.com

Studies on bladder cancer have successfully established patient-derived organoid lines that mirror the characteristics of the parental tumors. nih.gov These organoids have been used to investigate responses to various chemotherapeutic agents, including Mitomycin C. nih.gov For instance, analyses of drug response in bladder tumor organoids have shown correlations with the mutational profiles of the tumors and have been validated in xenograft models. nih.gov The ability to perform drug sensitivity testing on PDOs within a short timeframe after surgery highlights their potential to guide clinical treatment decisions. mdpi.com

Organoid SourceCancer TypeCompound TestedKey FindingsReference
Patient TUR SamplesBladder CancerMitomycin C, Gemcitabine/CisplatinOrganoid lines retain parental tumor heterogeneity and show varied drug responses that correlate with mutational profiles. nih.gov
Patient Tumor Tissue/AscitesGynecologic Cancers (Ovarian, Endometrial)Platinum-based chemo, TrastuzumabPDOs reflected a range of sensitivities and one PDO successfully predicted a patient's resistance to chemotherapy. mdpi.com

Pharmacokinetic and Tissue Distribution Studies in Preclinical Models

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug, which are critical determinants of its efficacy and toxicity. mdpi.com Preclinical animal models, such as rodents and dogs, are frequently used for these investigations. nih.govnih.gov

Studies on Mitomycin C in Wistar rats have detailed its plasma concentration over time and investigated its organ toxicity, particularly in the kidneys. nih.gov In dogs with transitional cell carcinoma, intravesical administration of Mitomycin C has been studied to determine its antitumor activity and systemic absorption. nih.gov A study in dogs evaluating the bladder tissue pharmacokinetics of intravesical Mitomycin C found that certain interventions could enhance its delivery to bladder tissues. nih.gov While these studies provide a good understanding of Mitomycin C's behavior, specific pharmacokinetic and tissue distribution data for this compound in preclinical models is not as readily available.

Animal ModelCompoundAdministration RouteKey Pharmacokinetic FindingsReference
Wistar RatsMitomycin CIntraperitonealThe plasma concentration-time curve was biphasic. The study also noted induced tubular damage in the kidneys. nih.gov
DogsMitomycin CIntravesicalShowed antitumor activity with some systemic absorption. Pharmacokinetic interventions could maximize drug delivery to bladder tissues. nih.govnih.gov

Mechanisms of Drug Resistance

Efflux Pump Systems

A primary mechanism of resistance involves the active transport of Mitomycin D out of the cell by specialized protein pumps, thereby preventing the drug from reaching its intracellular target, DNA.

P-glycoprotein (P-gp), encoded by the ABCB1 gene (also known as MDR1), is a prominent member of the ATP-binding cassette (ABC) transporter family. nih.govnih.govnih.gov It functions as an ATP-dependent efflux pump with broad substrate specificity, capable of extruding a wide range of structurally diverse compounds, including this compound, from cells. nih.govnih.govnih.govjournaljpri.com Overexpression of P-gp is a major factor in the development of multidrug resistance (MDR) in cancer cells, as it lowers the intracellular concentration of chemotherapeutic agents. nih.govjournaljpri.comresearchgate.net

The relationship between this compound and P-gp expression can be complex. Some studies have shown that Adriamycin-resistant ovarian cancer cells, which have increased levels of mdr-1 mRNA, also exhibit cross-resistance to Mitomycin C. nih.gov However, this cross-resistance was not reversible by P-gp inhibitors like verapamil (B1683045) or cyclosporin (B1163) A, suggesting that other resistance mechanisms were also at play. nih.gov Conversely, other research indicates that Mitomycin C and other DNA cross-linking agents can suppress the expression of the MDR1 gene. nih.govportlandpress.com One study demonstrated that while doxorubicin (B1662922) increased the cell-surface expression of P-gp, Mitomycin C initially caused a transient increase in plasma membrane expression followed by a sustained decrease, likely due to the suppression of mRNA expression. nih.govportlandpress.com These findings suggest that this compound can have differential and complex effects on P-gp expression and function. nih.gov

AttributeDescription
Gene ABCB1 (also known as MDR1)
Protein P-glycoprotein (P-gp)
Function ATP-dependent efflux pump
Mechanism of Resistance Actively transports this compound out of the cell, reducing intracellular drug concentration.
Clinical Significance Overexpression is a major cause of multidrug resistance (MDR) in various cancers.

This table provides a summary of P-glycoprotein (MDR1/ABCB1) and its role in drug resistance.

The organism that produces mitomycin, Streptomyces lavendulae, has evolved its own highly effective resistance mechanisms to avoid self-destruction. nih.govnih.govnih.gov A key component of this self-protection is a dedicated efflux system. Research has identified a specific gene, mct, which encodes a membrane transport protein. nih.govnih.gov This Mct protein works in conjunction with another protein called MRD (Mitomycin-Resistance Determinant), a drug-binding protein, to form a novel and specific export system for mitomycins. nih.govnih.govnih.gov

Inactivation of the mct gene in S. lavendulae leads to a significant increase in sensitivity to Mitomycin C. nih.govnih.gov When the mct gene is expressed in Escherichia coli, it confers a fivefold increase in resistance. nih.govnih.gov The co-expression of both mct and the mrd gene (which encodes the MRD protein) in E. coli results in a remarkable 150-fold increase in resistance to Mitomycin C, demonstrating the powerful synergy of this two-component efflux pump system. nih.govnih.gov

ComponentGeneFunctionImpact on Resistance (in E. coli)
Transport Protein mctMembrane-associated transport of mitomycin5-fold increase
Binding Protein mrdBinds to mitomycin, preventing its activationHigh-level resistance
Combined System mct + mrdSynergistic drug export150-fold increase

This table details the components of the mitomycin efflux system in Streptomyces lavendulae and their observed effects on resistance when expressed in E. coli. nih.govnih.govnih.gov

Detoxification and Inactivation Mechanisms

In addition to preventing the drug from entering or actively pumping it out, cells can develop resistance by metabolically inactivating this compound. One method of detoxification involves the conversion of the active drug into a non-toxic form, such as 2,7-diaminomitosene. nih.gov

Enzymes play a dual role in the action of this compound, being involved in both its activation to a DNA-damaging agent and its potential detoxification. For instance, the enzyme DT-diaphorase can be involved in the reductive activation of Mitomycin C. nih.gov However, this process can also lead to the formation of less toxic metabolites. nih.govnih.gov

The producing organism, Streptomyces lavendulae, possesses another detoxification mechanism involving a protein called MCRA. pnas.orgnih.gov MCRA is a flavoprotein that confers resistance by reoxidizing the activated form of Mitomycin C, effectively short-circuiting its DNA-damaging potential. nih.gov The expression of the bacterial mcrA gene in mammalian cells has been shown to produce profound resistance to mitomycins under aerobic conditions. pnas.org

DNA Repair Enhancement as a Resistance Strategy

Beyond mechanisms that directly neutralize this compound, cellular resistance can also arise from an enhanced capacity to repair the DNA damage caused by the drug. Mitomycins exert their cytotoxic effect primarily by inducing interstrand crosslinks (ICLs) in DNA, which are highly toxic lesions that block replication and transcription. nih.gov Cells that possess more efficient DNA repair systems for resolving these specific lesions can better survive treatment.

Several DNA repair pathways, including nucleotide excision repair (NER), homologous recombination (HR), and the Fanconi anemia (FA) pathway, are involved in repairing ICLs. nih.gov Enhanced activity in these pathways is a key resistance strategy. For instance, cells with robust homologous recombination repair, which relies on proteins like BRCA1 and RAD51, show increased resistance to mitomycin. nih.gov Studies have demonstrated that correcting a mutated Brca1 allele in deficient cells fully restores resistance to mitomycin-C, highlighting the critical role of this pathway. nih.gov Conversely, cells deficient in these repair pathways are hypersensitive to the drug. nih.gov While enhanced DNA repair is a significant resistance mechanism, in some aggressive cancers, other survival signals, such as the activation of the Akt pathway, may play an even more dominant role in overcoming mitomycin-induced cytotoxicity. nih.gov

Hypoxia and its Implications in Resistance

Hypoxia, or low oxygen tension, is a common feature of solid tumors and has a complex and multifaceted impact on mitomycin resistance. nih.govmdpi.com On one hand, hypoxia can increase the cytotoxicity of mitomycins. nih.govfrontiersin.org The activation of these prodrugs is a reductive process, and under normal oxygen (normoxic) conditions, molecular oxygen can re-oxidize the activated semiquinone radical intermediate back to the parent drug, reducing its efficacy. nih.gov In hypoxic conditions, this reoxidation is diminished, leading to a higher concentration of the fully reduced, active hydroquinone (B1673460) that cross-links DNA. nih.gov The MCRA resistance protein is also inactive under hypoxia, further contributing to potential sensitivity. nih.govnih.gov

However, chronic hypoxia also triggers broad cellular changes that generally promote profound chemoresistance. nih.govmdpi.commdpi.com Hypoxia induces the expression of Hypoxia-Inducible Factors (HIFs), particularly HIF-1α, which orchestrate a survival response. nih.gov This response includes the upregulation of drug efflux pumps, such as the multidrug resistance 1 (MDR1) gene product P-glycoprotein, which actively remove chemotherapeutic agents from the cell. nih.govnih.govnih.gov Furthermore, hypoxia can slow the cell cycle and induce a state of quiescence, making cancer cells less vulnerable to drugs that target rapidly dividing cells. mdpi.commdpi.com Therefore, while hypoxia can enhance the initial activation of this compound, the broader adaptive responses it triggers in tumor cells often lead to a net effect of increased resistance. nih.govnih.gov

FactorEffect on this compound ActivityUnderlying Mechanism
Reduced Oxygen Potentially Increases Cytotoxicity Prevents the re-oxidation of the activated semiquinone radical, leading to more of the DNA-crosslinking hydroquinone form. nih.gov
Hypoxia-Inducible Factors (HIFs) Promotes Resistance Upregulates genes involved in cell survival, drug efflux (e.g., MDR1), and altered metabolism. nih.gov
Cell Cycle Alterations Promotes Resistance Hypoxia can slow cell proliferation, making cells less susceptible to DNA-damaging agents that target dividing cells. mdpi.commdpi.com
MCRA Protein Function Potentially Increases Cytotoxicity The MCRA resistance mechanism, which requires oxygen, is non-functional in hypoxic conditions. nih.govresearchgate.net

Mitomycin D Analogs and Derivatives Research

Structural Modifications and their Biological Impact

Alterations to the core structure of mitomycins have profound effects on their biological activity. Research into these modifications provides crucial insights into the relationship between the chemical structure of these compounds and their cytotoxic effects.

Decarbamoyl Mitomycin C (DMC), an analog of Mitomycin C (MC) that lacks the C10 carbamoyl (B1232498) group, demonstrates distinct patterns of DNA alkylation. researchgate.netresearchgate.net While both compounds are DNA alkylating agents that form monoadducts and highly cytotoxic interstrand crosslinks (ICLs), the stereochemistry of these adducts differs significantly. researchgate.netspandidos-publications.com

MC predominantly forms DNA adducts where the bond between the mitosene and guanine (B1146940) has a 1''-R stereochemistry (trans). researchgate.net In contrast, DMC primarily generates adducts with the opposite 1''-S stereochemistry (cis). researchgate.net This stereochemical difference dictates the sequence specificity of the crosslinking reaction. MC-derived trans-crosslinks form exclusively at CpG sequences, whereas the cis-crosslinks from DMC are formed only at GpC sequences. researchgate.net Studies have shown that equimolar concentrations of DMC result in a higher number of DNA adducts in human cells compared to MC. nih.gov The majority of these adducts exhibit this altered stereochemistry, with the chirality of the mitosene linkage to the N²-position of guanine being opposite to that of MC (mitosene-1-β for DMC vs. mitosene-1-α for MC). nih.gov This increased formation of mitosene 1-β-adducts by DMC is correlated with increased cytotoxicity in human cancer cells. nih.govnih.gov

Table 1: Comparison of DNA Adducts from Mitomycin C (MC) and Decarbamoyl Mitomycin C (DMC)

FeatureMitomycin C (MC)Decarbamoyl Mitomycin C (DMC)
Primary Adduct Stereochemistry 1''-R (trans, α) researchgate.net1''-S (cis, β) researchgate.netspandidos-publications.com
Interstrand Crosslink Sequence Exclusively at CpG researchgate.netOnly at GpC researchgate.net
Adduct Formation Efficiency StandardHigher adduct formation at equimolar concentrations nih.gov

Structure-activity relationship (SAR) analyses of mitomycin analogs have identified key molecular properties that govern their antitumor activity. nih.gov Studies involving numerous mitomycin A and C analogs have revealed a statistically significant correlation between cytotoxic potency and two primary factors: the quinone reduction potential (E1/2) and the logarithm of the partition coefficient (log P), which measures lipophilicity. nih.gov

Generally, the most potent analogs are those that are most easily reduced (a less negative reduction potential) and are more lipophilic. nih.gov The ease of reduction is critical because mitomycins are prodrugs that require bioreductive activation to become reactive DNA alkylating agents. nih.govnih.gov Substituents on the quinone ring that are electron-withdrawing can stabilize the resulting semiquinone radical anion, making the compound easier to reduce and thus more potent. nih.gov Lipophilicity influences the compound's ability to be taken up by tumor cells. nih.gov However, the relative importance of these factors can vary. For subsets of mitomycin C analogs, antitumor activity correlates strongly with the reduction potential, while for mitomycin A analogs, which have similar reduction potentials, activity correlates more closely with lipophilicity. nih.gov

The quinone ring is a primary site for structural modification in the development of new mitomycin derivatives. The substituents at the C-7 position of the quinone are particularly important as they directly influence the compound's reduction potential. nih.gov Natural mitomycins like Mitomycin A and Mitomycin C differ only by their C-7 substituents. nih.gov

Research has shown that incorporating electron-withdrawing groups at the C-7 position enhances the ease of enzymatic reduction. nih.gov This modification stabilizes the semiquinone radical anion that forms upon the initial one-electron reduction, a key step in the activation cascade that leads to DNA alkylation. nih.gov Consequently, derivatives with these features often exhibit higher potency. This principle guides the rational design of new analogs with improved bioreductive activation profiles.

Dimeric mitomycin compounds, where two mitomycin units are connected by a linker, have been synthesized as a strategy to create polyfunctional DNA alkylators capable of inducing novel types of DNA damage. figshare.comnih.gov These dimers have been shown to form DNA interstrand crosslinks more efficiently than their monomeric parent, Mitomycin C. nih.gov

The synthesis of these dimers involves tethering two mitomycin molecules at either the C-7 amino group or the N-1a position of the aziridine (B145994) ring. figshare.comnih.gov The nature and length of the linker, as well as its point of attachment, significantly influence the efficiency of DNA cross-linking. figshare.comresearchgate.net For instance, dimers have been created using tethers such as -(CH₂)₄-, -(CH₂)₁₂-, and -(CH₂)₃N(CH₃)(CH₂)₃-. nih.gov These dimeric agents can multifunctionally alkylate DNA, and evidence suggests the formation of not only standard crosslinks but also tri- and tetrafunctional DNA adducts. nih.gov Interestingly, while some dimers exhibit superior DNA cross-linking ability, this does not always correlate with higher cytotoxicity, indicating that the type of DNA lesion and subsequent cellular responses are complex. figshare.comresearchgate.net

Table 2: Examples of Dimeric Mitomycin Linkers and Attachment Points

Linker StructureAttachment PositionReference
-(CH₂)₄-C-7 amino or N-1a aziridine nih.gov
-(CH₂)₁₂-C-7 amino or N-1a aziridine nih.gov
-(CH₂)₃N(CH₃)(CH₂)₃-C-7 amino or N-1a aziridine nih.gov
ω-thioalkyl7-N,7'-N' nih.gov

Synthetic Strategies for Novel Analogs

The complex and dense arrangement of functional groups in the mitomycin structure presents a formidable challenge to synthetic chemists. nih.gov The development of synthetic strategies for novel analogs is crucial for exploring new structure-activity relationships and creating compounds with improved therapeutic profiles.

The synthesis of mitomycin analogs typically involves the construction of the core mitosane or mitosene ring systems. The mitosane skeleton is the tetracyclic pyrrolo-indole structure characteristic of the natural products, while mitosenes are related compounds that lack the aziridine ring and often serve as synthetic intermediates or are themselves biologically active. nih.gov

Various synthetic strategies have been developed to construct these complex frameworks. One notable approach in the total synthesis of mitomycin C involved introducing the highly sensitive aminal moiety (at the C9a position) in the final stages of the synthesis. nih.gov A key step was the transannular cyclization of an eight-membered ring intermediate to form the mitosane core. nih.gov Other strategies have utilized different chemical transformations to build the tricyclic mitomycin skeleton, such as a double pericyclic reaction. nih.gov The synthesis of functionalized hexahydropyrroloindoles is a common objective in these routes. nih.gov For mitosene derivatives, a photochemical oxidation-reduction-reoxidation sequence followed by a palladium-catalyzed ring closure has been used to afford an aziridinomitosene derivative. nih.gov These diverse synthetic approaches allow chemists to access a wide range of mitosane and mitosene derivatives for biological evaluation.

Introduction of Specific Functional Groups

Research into the chemical modification of Mitomycin D through the introduction of specific functional groups is not extensively documented in publicly available scientific literature. While comprehensive studies exist for its analogs, particularly Mitomycin C and Mitomycin A, similar detailed investigations focused solely on the derivatization of the this compound scaffold are limited. However, the known structure of this compound, which shares the core mitosane skeleton with other mitomycins, presents several reactive sites where functional groups could theoretically be introduced to modulate its biological properties.

The core structure of this compound possesses key functional moieties that are potential targets for chemical modification. These include the quinone ring, the aziridine ring, and the carbamate (B1207046) group. The introduction of different functional groups at these positions could influence the molecule's electronic properties, solubility, and interaction with biological targets.

The general sensitivity of the mitomycin ring system to acidic, basic, and nucleophilic conditions presents a significant challenge in its chemical modification. nih.gov The tetracyclic pyrrolo-indole skeleton is densely functionalized with an aziridine ring, a carbamate moiety, and a bridged carbinolamine, rendering the molecule only moderately stable. nih.gov

Quinone Ring Modifications

The quinone moiety is a critical pharmacophore for the biological activity of mitomycins. Modifications to this ring system, particularly at the C7 position, can alter the reduction potential of the molecule, which is a key factor in its bioreductive activation. nih.gov For mitomycins in general, the introduction of electron-withdrawing groups at the C7 position has been shown to make the compound more susceptible to enzymatic reduction. nih.gov While specific examples for this compound are not detailed in available research, this principle from related analogs suggests a potential avenue for modifying its activity.

Aziridine Ring Modifications

The aziridine ring is fundamental to the DNA alkylating activity of mitomycins. nih.gov In other mitomycins, such as Mitomycin A and Mitomycin C, N-methylation of the aziridine ring has been achieved to produce derivatives like porfiromycin. nih.gov This type of modification on the this compound aziridine nitrogen is a theoretical possibility for creating novel analogs.

Carbamate Side-Chain Modifications

The carbamate group at the C10 position is another site for potential functional group introduction. Elimination or modification of this group has been explored in other mitomycin series, leading to derivatives with altered biological profiles. nih.gov

While direct research on the introduction of specific functional groups to this compound is sparse, the collective knowledge from the broader mitomycin family provides a foundational understanding of the potential strategies and challenges associated with its chemical derivatization.

Novel Drug Delivery Systems and Strategies

Nanocarrier-Based Systems

Nanocarriers offer a promising platform for overcoming the limitations associated with conventional chemotherapy. By encapsulating Mitomycin D, these systems can alter its pharmacokinetic profile and biodistribution.

Polymeric Micelles for Enhanced Delivery

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. nih.govumw.edu.pl They consist of a hydrophobic core, which serves as a reservoir for poorly water-soluble drugs like this compound, and a hydrophilic shell that forms a stable interface with the aqueous environment. nih.gov This structure makes them more stable than traditional surfactant-based micelles and gives them an advantage over liposomes in retaining hydrophobic drugs. umw.edu.pl

To address the challenge of encapsulating water-soluble drugs like Mitomycin C (MMC), researchers have designed novel polymer materials. nih.govresearchgate.net One approach involves copolymers such as Fmoc-Lys-PEG, which self-assemble through π–π stacking and hydrophobic interactions. researchgate.net This creates a core with a hydrogen-bonding environment capable of encapsulating water-soluble molecules like MMC. nih.govresearchgate.net Molecular docking simulations have confirmed that hydrogen bonding is the primary force between MMC and these polymers. nih.gov The resulting nanoparticles demonstrate a strong inhibitory effect on cancer cell proliferation and can effectively induce tumor cell apoptosis in vivo. nih.govresearchgate.net

Table 1: Research Findings on this compound-Loaded Polymeric Micelles

Feature Description Reference
Carrier Type Polymeric Micelles from Fmoc-Lys-PEG copolymers. nih.gov, researchgate.net
Assembly Drivers Self-assembly driven by π–π stacking and hydrophobic interactions of the Fmoc group. researchgate.net
Encapsulation Force Primarily hydrogen bonding within the micellar core. nih.gov
Key Advantage Enables encapsulation of the water-soluble Mitomycin C. nih.gov

| In Vivo Outcome | Effective induction of tumor cell apoptosis and inhibition of tumor growth. | nih.gov, researchgate.net |

Liposomal Formulations

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Encapsulating Mitomycin C (MMC) into carriers like liposomes is a potential solution to mitigate the toxicity associated with the free drug. mdpi.com

A significant advancement in this area is the development of a lipid-based prodrug of Mitomycin C, known as MLP, which is formulated in PEGylated (polyethylene glycol-coated) liposomes. mdpi.comresearchgate.net This formulation, referred to as Promitil®, is designed for MLP to be activated into the active drug (MMC) specifically within the thiolytic environments characteristic of tumors. mdpi.comresearchgate.net The PEGylated coating helps to increase the circulation half-life. The inclusion of cholesterol in the liposomal membrane further enhances stability and has been shown to lead to superior anticancer efficacy in preclinical models compared to formulations without it. researchgate.net In vitro studies of pH-sensitive liposomes showed that at a lower pH of 5.5, mimicking the tumor microenvironment, drug release was significantly higher (approximately 93%) compared to release at a physiological pH of 7.4 (approximately 47%). nih.gov

Table 2: Comparative Data on this compound Liposomal Formulations

Formulation Key Components Activation Mechanism Key Finding Reference
Promitil® (PL-MLP) MLP (Mitomycin C prodrug), HSPC, mPEG2000-DSPE, Cholesterol Thiolysis in tumor microenvironment releases active MMC. Enhanced plasma stability and antitumor activity. mdpi.com, researchgate.net
pH-Sensitive Liposomes Mitomycin C, pH-sensitive lipids Drug release triggered by acidic pH. 93% drug release at pH 5.5 vs. 47% at pH 7.4. nih.gov

| tHA-LIP | Mitomycin C, Hyaluronan-coated liposomes | Receptor-mediated targeting. | Up to 50% encapsulation efficiency achieved. | tau.ac.il |

Biodegradable Microspheres

Biodegradable microspheres represent another effective strategy for the controlled delivery of anticancer drugs. rsc.org These systems can be designed for sustained drug release, reducing the frequency of administration. rsc.org

For Mitomycin C (MMC), biodegradable microspheres with a diameter of approximately 45 µm have been developed. nih.gov These microspheres, containing about 5% MMC, were studied as a preclinical model for intra-arterial infusion for liver tumors. nih.gov Following infusion into the rat hepatic artery, the microspheres remained entrapped for at least two weeks. nih.gov This entrapment allowed for the condensed release of MMC directly at the tumor site, leading to necrobiotic foci in the targeted areas—an effect not seen with the administration of conventional MMC. nih.gov Dextran-based microsphere systems have also been investigated, showing that factors like ionic complexation and hydrophobic interactions are important for efficient MMC loading. nih.gov An oxidized sulfopropyl dextran (B179266) microsphere (Ox-MS) system, in particular, demonstrated high drug-loading capacity and prolonged, fractional drug release. nih.gov

Table 3: Characteristics of this compound-Loaded Biodegradable Microspheres

Microsphere System Base Material Key Feature Research Finding Reference
MMC Microspheres Not specified Sized for arterial entrapment (45 ± 8 µm). Maintained drug levels for over 2 hours post-infusion. nih.gov
Dextran-based MS Dextran Investigated ionic and hydrophobic loading. Ionic and hydrophobic properties enhance drug loading. nih.gov

| Oxidized SP-MS | Oxidized Sulfopropyl Dextran | High loading capacity and sustained release. | Showed more fractional drug release and longer time to equilibrium. | nih.gov |

Phytosomes and Drug-Phospholipid Complexes

Phytosomes, also known as phyto-phospholipid complexes, are advanced drug delivery systems where plant-based compounds or other drugs are complexed with phospholipids, such as soybean phosphatidylcholine (SPC). xarxbio.comiipseries.org This complexation enhances the lipid solubility of the drug, facilitating its transport across biological membranes. xarxbio.comresearchgate.net Unlike liposomes, where the drug is simply entrapped in the aqueous core or lipid layers, in phytosomes, the drug's polar head interacts with the phospholipid through chemical bonds, forming a lipid-compatible molecular complex. iipseries.orgmdpi.com

A novel formulation of Mitomycin C (MMC) loaded into phytosomes (MMC-loaded phytosomes) has been developed using a solvent evaporation and nanoprecipitation technique. nih.gov The resulting complex involves a physical interaction between MMC and SPC. nih.gov These phytosomes present as spherical, intact vesicles with an average particle size of around 210.87 nm and a negative zeta-potential of -33.38 mV. nih.gov In vitro drug release studies show a biphasic pattern: an initial burst release followed by a sustained, prolonged release. nih.gov Further functionalization of these phytosomes with folate-PEG has been shown to improve cell uptake compared to non-targeted phytosomes. researchgate.net

Table 4: Physicochemical Properties of this compound-Loaded Phytosomes

Parameter Value/Observation Reference
Formation Method Solvent evaporation combined with nanoprecipitation. nih.gov
Complex Type Mitomycin C-Soybean Phosphatidylcholine (MMC-SPC) complex. nih.gov
Morphology Spherical, intact vesicles. nih.gov
Average Particle Size 210.87 nm nih.gov
Zeta-Potential -33.38 mV nih.gov

| In Vitro Release Profile | Biphasic: initial burst followed by sustained release. | nih.gov |

Mesoporous Silica (B1680970) Nanoparticles

Mesoporous silica nanoparticles (MSNPs) have garnered significant attention as drug delivery platforms due to their unique properties, including high surface area, large pore volume, and easy surface functionalization. nih.govmdpi.com These inorganic nanocarriers can be loaded with high concentrations of therapeutic agents and can be engineered for controlled drug release. mdpi.comuni-marburg.de

In the context of this compound, a novel formulation has been developed using MSNPs loaded with a Mitomycin C lipidic prodrug (MLP). nih.govnih.gov These MSNPs were synthesized using a modified Stöber method, resulting in particles of approximately 90 nm in diameter. nih.gov The external surface of the nanoparticles was functionalized with amine groups to facilitate drug loading and interaction. nih.gov A key finding from this research is that the MSNP-based formulation demonstrated excellent prodrug encapsulation efficiency. nih.gov Furthermore, it allowed for the effective release of the active anticancer drug only under specific stimuli characteristic of tumor environments, such as the presence of reducing agents. mdpi.comnih.gov

Table 5: Research Highlights of this compound Prodrug Delivery via MSNPs

Feature Description Reference
Carrier Mesoporous Silica Nanoparticles (MSNPs). nih.gov, nih.gov
Drug Form Mitomycin C lipidic prodrug (MLP). nih.gov, nih.gov
Particle Size Approx. 90 nm in diameter. nih.gov
Synthesis Method Modified Stöber method with surfactant as a directing agent. nih.gov
Key Advantage Excellent prodrug encapsulation and stimuli-responsive release. nih.gov

| Release Trigger | Thiolytic environments typical of tumors. | nih.gov, mdpi.com |

PEGylated Chitosan (B1678972) Nanoparticles for Targeted Delivery

Chitosan, a natural biopolymer, is frequently used in nanoparticle-based drug delivery due to its biocompatibility and bioadhesive properties. researchgate.net Coating chitosan nanoparticles with polyethylene (B3416737) glycol (PEGylation) helps to improve their stability and circulation time in the body.

Researchers have successfully developed PEGylated chitosan nanoparticles (CS-NPs) for the co-delivery of Mitomycin C (MMC) and Methotrexate (MTX). acs.orgnih.gov In this system, MTX, being a folic acid analogue, also functions as a tumor-targeting ligand, guiding the nanoparticles to cancer cells that overexpress the folate receptor. acs.orgnih.gov This dual-drug delivery system possesses a nanoscaled particle size and a narrow size distribution, allowing for sustained release of both drugs. nih.gov In vitro studies confirmed that these nanoparticles could be efficiently taken up by cancer cells through folate receptor-mediated endocytosis. acs.orgnih.gov The co-delivery of MMC and MTX in a single nanoparticle carrier was found to more efficiently suppress tumor cell growth compared to the delivery of either drug alone, indicating a synergistic effect. acs.orgnih.gov

Table 6: Findings on PEGylated Chitosan Nanoparticles for this compound Delivery

System Drugs Loaded Targeting Ligand Key Mechanism Outcome Reference
(MTX+MMC)-PEG-CS-NPs Mitomycin C (MMC), Methotrexate (MTX) Methotrexate (Folic acid analogue) Folate receptor-mediated endocytosis. Synergistic anticancer effect and efficient cellular uptake. acs.org, nih.gov

| MMC-CS-NPs | Mitomycin C (MMC) | None specified | pH-responsive release. | Cumulative release of 56.48% at pH 6.8. | nih.gov |


Advanced Local Delivery Technologies for Mitomycin

The localized delivery of Mitomycin C (MMC) is a key strategy for treating certain cancers, particularly non-muscle invasive bladder cancer (NMIBC), by maximizing drug concentration at the tumor site while minimizing systemic exposure. To overcome challenges like rapid drug dilution and clearance by urine flow, several advanced local delivery technologies have been developed to enhance the efficacy of MMC. nih.govnih.gov These strategies aim to improve drug penetration into target tissues, prolong contact time, and offer sustained release.

In Situ Forming Depots with Magnetic Nanoparticles

The integration of magnetic nanoparticles (MNPs) into drug delivery systems represents a promising strategy for targeted chemotherapy. For Mitomycin C, this involves encapsulating the drug within biocompatible nanoparticles that have a magnetic core, typically composed of iron oxide (Fe₃O₄). bohrium.com These drug-loaded MNPs can be guided to a specific location within the body, such as a tumor in the bladder, using an external magnetic field. This magnetic targeting increases the drug concentration at the diseased site, enhancing therapeutic effects and reducing off-target toxicity. bohrium.com

Research has focused on developing stable, targeted polymeric drug delivery systems that can encapsulate MMC. One approach involves linking MMC and MNPs to a modified polyvinyl alcohol polymer. bohrium.com These nanoparticles demonstrate high drug-binding efficiency and provide a prolonged, sustained release of MMC, which is controlled by both diffusion and erosion of the polymer matrix. bohrium.com Another method utilizes chitosan, a natural polymer, to create nanocarriers for MMC, which can be conjugated with quantum dots for imaging or combined with magnetic components for targeting. nih.gov

While the concept of using magnetic guidance is well-established, the development of systems that form a true in situ depot—a drug reservoir that solidifies or gels at the target site—is an evolving area. The combination of magnetic targeting with in situ gelling polymers could theoretically create a magnetically-retained, sustained-release depot of Mitomycin C for highly localized and prolonged treatment.

Table 1: Research Findings on Mitomycin C-Loaded Magnetic Nanoparticles This table is generated based on data from the text.

Feature Description of Findings Source(s)
Carrier Material Polyvinyl alcohol (PVA) polymer modified with succinic anhydride (B1165640) (PVA-SA) and Chitosan. bohrium.com, nih.gov
Magnetic Component Iron oxide nanoparticles (MNPs, Fe₃O₄). bohrium.com
Drug Binding MMC is linked to the polymer carrier, which also incorporates the MNPs. bohrium.com
Release Profile The system provides a prolonged, sustained release of MMC, significantly slower than the free drug. bohrium.com
Targeting Mechanism An external magnetic field is used to guide and concentrate the nanoparticles at the target site. bohrium.com
Potential Application Magnetic drug targeting to enhance the specificity and selectivity of MMC therapy. bohrium.com

Thermosensitive Hydrogels for Sustained Release

Thermosensitive hydrogels are advanced drug delivery platforms that change from a liquid to a gel state in response to temperature changes. This property is ideal for local drug delivery; the formulation can be easily administered as a liquid at room temperature and then solidifies into a gel at body temperature, creating a sustained-release depot. nih.govcancer.gov

A notable example is UGN-101 (Jelmyto™) , a reverse thermosensitive hydrogel formulation of Mitomycin C. nih.govresearchgate.net It is based on RTGel™, a polymer technology that allows the formulation to be liquid when cooled but to form a viscous gel when warmed to body temperature. nih.govcancer.gov This system is designed for treating upper tract urothelial carcinoma (UTUC). When instilled into the renal pelvis via a catheter, the liquid UGN-101 conforms to the complex anatomy of the upper urinary tract and transforms into a gel. This gel state prevents the rapid washout of MMC by urine flow, thereby prolonging the drug's contact time with the urothelium for four to six hours and allowing for sustained local drug delivery. nih.govnih.gov

Preclinical studies in swine models demonstrated that this antegrade delivery of MMC via a thermosensitive hydrogel was feasible and safe, with MMC plasma levels remaining well within safety thresholds. nih.govresearchgate.net Another formulation, UGN-102 (Vesigel™), uses a similar hydrogel technology for intravesical instillation to treat non-muscle invasive bladder cancer. cancer.gov

Table 2: Characteristics of UGN-101 (MitoGel) from a Preclinical Swine Study This table is generated based on data from the text.

Parameter Observation Source(s)
Drug Formulation Mitomycin C (MMC) in a thermosensitive hydrogel (RTGel™). nih.gov, researchgate.net
Mechanism Liquid at cold temperatures, solidifies into a gel at body temperature. nih.gov, cancer.gov
Application Antegrade instillation into the upper urinary tract for UTUC. nih.gov, nih.gov
Retention Time Remained visible on imaging within the pelvicalyceal system for 4-6 hours. nih.gov, researchgate.net
Systemic Absorption MMC plasma levels were within acceptable safety thresholds. nih.gov
Safety Profile No evidence of urinary obstruction, acute kidney injury, or myelosuppression. nih.gov, researchgate.net

Electromotive Drug Administration (EMDA)

Electromotive Drug Administration (EMDA) is a technology designed to enhance the delivery of intravesical drugs into the bladder wall using an electric current. nih.govnih.gov Standard intravesical instillation of Mitomycin C is often limited by the drug's high molecular weight and the bladder's low permeability. nih.gov The EMDA system overcomes this by applying a controlled electric field across the bladder tissue. A catheter containing an electrode introduces the ionized MMC solution into the bladder, while a second electrode is placed on the patient's lower abdomen. bcan.org

The electric current facilitates drug transport through a combination of electrokinetic phenomena:

Iontophoresis: The direct movement of charged drug molecules under the influence of the electric field.

Electro-osmosis: The movement of solvent (and the drug within it) across the tissue. bcan.org

Electroporation: A temporary increase in the permeability of the cell membranes.

This process results in a significantly greater concentration of MMC in the deeper layers of the bladder wall—reportedly 4 to 7 times higher—than what is achieved with passive diffusion alone. bcan.org Clinical studies have shown that EMDA-enhanced MMC treatment is an effective alternative to standard therapies, with some trials demonstrating higher remission rates and longer disease-free intervals compared to passive MMC instillation. nih.govnih.gov The most commonly used device for this procedure is the Physionizer®. nih.gov

Table 3: Selected Clinical Findings for EMDA with Mitomycin C (MMC-EMDA) This table is generated based on data from the text.

Study / Finding Comparison Groups Key Result Source(s)
Di Stasi et al. (2003) Passive MMC vs. MMC-EMDA vs. BCG Recurrence-free rate of 47% for MMC-EMDA vs. 15% for passive MMC in patients with carcinoma in situ. nih.gov
Gan et al. Sequential BCG and MMC-EMDA In high-risk NMIBC, 67% of patients showed no recurrence and 95.3% showed no disease progression. karger.com
Zazzara et al. MMC-EMDA vs. BCG In a retrospective analysis, no significant difference was found in recurrence and progression between the two groups. nih.gov
Laboratory Findings MMC-EMDA vs. Passive Instillation Results in a 4-7 times greater concentration of MMC in the deeper layers of the bladder wall. bcan.org

Hyperthermia-Enhanced Delivery Systems (e.g., Synergo System, Combat BRS System)

Combining intravesical Mitomycin C with local hyperthermia (also known as thermochemotherapy or HIVEC™) is a strategy that leverages heat to create a synergistic anticancer effect. Heating the bladder tissue to temperatures between 41°C and 44°C enhances the efficacy of MMC in several ways: it improves the drug's solubility and penetration into the urothelium, accelerates cancer cell death, and can inhibit the cellular mechanisms that repair DNA damage caused by the chemotherapy. nih.govnih.goviospress.com

Two primary types of systems are used to deliver hyperthermic MMC:

Radiofrequency-Induced Hyperthermia: This method uses microwave energy to heat the bladder wall directly. The Synergo® System is a key example. It employs a special catheter with an integrated microwave antenna that irradiates the bladder tissue, while thermocouples monitor the temperature to keep it within the therapeutic range (41-44°C). nih.gov

Conductive Heating/Recirculation: This approach involves heating the MMC solution outside the body and then continuously circulating it through the bladder. The Combat BRS™ System utilizes this method. The device heats the MMC solution to a precise temperature (e.g., 43°C) and pumps it through a catheter into the bladder for the duration of the treatment. nih.gov

Clinical studies have shown that thermochemotherapy is a promising treatment for high-risk NMIBC, including for patients in whom standard BCG therapy has failed. nih.goviospress.com

Table 4: Comparison of Hyperthermia-Enhanced Mitomycin C Delivery Systems This table is generated based on data from the text.

System Type Example Device Mechanism of Action Therapeutic Temperature Source(s)
Radiofrequency-Induced Synergo® System A catheter with a microwave antenna directly heats the bladder wall. 41°C - 44°C nih.gov
Conductive/Recirculation Combat BRS™ System The MMC solution is heated externally and continuously circulated through the bladder. 43 ± 0.5°C nih.gov

Sustained Release Devices

Sustained release devices are designed to be placed within the bladder to elute a drug over an extended period, overcoming the short dwell time of traditional single-instillation chemotherapy.

It is important to note that the GemRIS™ device, mentioned in the outline, is a sustained-release intravesical system developed to deliver the chemotherapy drug gemcitabine , not Mitomycin. duke.edu The device consists of a semi-permeable silicone tube that functions as an osmotic pump to release the drug over a period of weeks. duke.edu

While GemRIS is specific to gemcitabine, the underlying principle of a sustained-release implant is applicable to other drugs. For Mitomycin C, research has explored other types of sustained-release platforms. One such approach involves the use of biodegradable polymer films. Studies have been conducted with MMC-loaded films made from poly(DL-lactide) (PLA) and poly(DL-lactide-co-glycolide) (PLGA). nih.gov These films are prepared with the drug incorporated into the polymer matrix. When placed in an aqueous environment like the bladder, they slowly degrade and release the encapsulated Mitomycin C. The rate of drug release can be controlled by modifying factors such as the polymer composition, the drug-to-polymer ratio, and the thickness of the film. nih.gov This approach offers a pathway to achieving long-term, localized delivery of Mitomycin C.

Table 5: Research on Sustained-Release Polymer Films for Mitomycin C This table is generated based on data from the text.

Feature Description Source(s)
Device Type Biodegradable polymer films. nih.gov
Polymer Materials Poly(DL-lactide) (PLA) / Poly(DL-lactide-co-glycolide) (PLGA). nih.gov
Drug Mitomycin C (MMC). nih.gov
Release Mechanism Diffusion-controlled release as the polymer film degrades. nih.gov
Controlling Factors Drug load, polymer molecular weight, glycolide (B1360168) content, and film thickness. nih.gov

Combination Studies and Synergistic Mechanisms

Combinations with Other Chemotherapeutic Agents

The rationale for combining Mitomycin D with other cytotoxic drugs is to target multiple, distinct cellular pathways involved in cancer cell proliferation and survival, thereby increasing the probability of cell death and potentially reducing the likelihood of drug resistance.

The combination of this compound with other agents that induce DNA damage, such as the anthracycline antibiotic Doxorubicin (B1662922), has been shown to produce supra-additive tumor cell killing in both in vitro and in vivo models of breast cancer. nih.govresearchgate.net The mechanism underlying this synergy is multifaceted. While DNA cross-links, the primary lesion induced by this compound, were found to increase only additively with the co-administration of Doxorubicin, a supra-additive or synergistic increase in DNA double-strand breaks was observed. nih.gov

The proposed mechanism suggests that the "poisoning" of topoisomerase IIα by Doxorubicin interferes with the cell's ability to repair DNA, thereby interacting with the cross-links created by this compound to enhance the formation of lethal double-strand breaks. nih.govresearchgate.net This potentiation of DNA damage, possibly coupled with other effects like glutathione (B108866) depletion and the generation of formaldehyde (B43269) by this compound, is believed to be the basis of the observed synergy. nih.gov This interaction is a true synergy and appears to be independent of membrane efflux pump modulation. nih.gov Despite the efficacy, combinations such as Doxorubicin and Mitomycin can be associated with significant side effects, including neutropenia and thrombocytopenia. nih.gov

Table 1: Synergistic Mechanisms of this compound with Doxorubicin
Combined AgentCancer ModelObserved EffectProposed Synergistic MechanismCitation
DoxorubicinMurine and Human Breast Cancer CellsSupra-additive tumor cell killingEnhanced formation of DNA double-strand breaks through the interaction of Mitomycin-induced cross-links and Doxorubicin-poisoned topoisomerase IIα. nih.govresearchgate.net nih.govresearchgate.net

Pairing this compound with targeted therapies, which are designed to interfere with specific molecules involved in cancer growth, represents another promising strategy. Research has demonstrated a strong synergistic anti-cancer effect when this compound is combined with Crizotinib, a tyrosine kinase inhibitor that targets ALK, ROS1, and c-MET. nih.gov

In preclinical models of advanced colorectal cancer (CRC), the combination of Crizotinib and this compound was synergistic regardless of the microsatellite instability (MSI) or BRCA2 status of the cancer cells. nih.gov The combined treatment led to increased apoptosis compared to either drug alone and resulted in significantly reduced tumor growth in xenograft models. nih.gov This suggests that targeting cell survival pathways mediated by c-MET in conjunction with the DNA-damaging effects of this compound is a viable therapeutic strategy. nih.gov Similar synergistic effects have been observed in non-small cell lung cancer (NSCLC) models, where the combination delayed tumor growth and improved survival in mice. researchgate.net In neuroblastoma models, Crizotinib has also been shown to synergize with chemotherapeutic agents, enhancing tumor responses and mouse survival. nih.gov

A primary goal of combination therapy is to overcome or prevent the development of drug resistance. numberanalytics.com Cancer cells can develop resistance through various mechanisms, including increased drug efflux, alterations in drug targets, and enhanced DNA repair. Combination strategies aim to counteract these mechanisms. nih.gov

By using multiple agents with different modes of action, such as this compound and a targeted therapy, it is possible to attack cancer cells through multiple pathways simultaneously. numberanalytics.comnih.gov This approach reduces the probability that a single resistance mechanism can confer survival. For instance, while a cancer cell might develop resistance to this compound by upregulating a specific DNA repair pathway, it may remain sensitive to a co-administered drug that targets a growth factor receptor. Another strategy involves using agents that inhibit the very mechanisms of resistance, such as efflux pump inhibitors, in combination with standard chemotherapy. nih.gov The principle is to minimize the selective pressure that leads to the outgrowth of resistant cell populations. numberanalytics.com Repurposing non-antibiotic drugs that can circumvent resistance mechanisms is also an area of active investigation. nih.gov

Combination with Antimicrobial Agents

The antibacterial properties of this compound have led to investigations into its use in combination with conventional antibiotics, particularly for treating infections caused by multidrug-resistant (MDR) bacteria.

Research has revealed a significant synergistic effect when this compound is combined with a novel antibiotic hybrid, TOB-CIP, which consists of tobramycin (B1681333) and ciprofloxacin (B1669076) joined by a carbon linker. frontiersin.orgnih.gov This combination has shown enhanced antibacterial activity against a range of MDR Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. frontiersin.orgnih.govresearchgate.net

Interestingly, the synergy is specific to the hybrid molecule. Neither tobramycin nor ciprofloxacin, when used individually in combination with this compound, produced the same synergistic effect. frontiersin.orgnih.gov The TOB-CIP hybrid acts as an adjuvant, potentiating the antibacterial activity of this compound. For example, in the presence of a low concentration of TOB-CIP, the minimum inhibitory concentration (MIC) of this compound against some strains of P. aeruginosa was reduced by as much as 128-fold. frontiersin.org This strategy of using an adjuvant to enhance the efficacy of an existing agent like this compound is a promising approach to combatting antimicrobial resistance. nih.gov

Table 2: Synergism of this compound with Tobramycin-Ciprofloxacin (TOB-CIP) Hybrid
Combined AgentTarget PathogensObserved EffectKey FindingCitation
Tobramycin-Ciprofloxacin (TOB-CIP) HybridMDR Gram-negative bacteria (e.g., P. aeruginosa, E. coli, K. pneumoniae)Significant reduction in this compound MIC; synergistic killingSynergy is inherent to the TOB-CIP hybrid; individual components (tobramycin, ciprofloxacin) do not synergize with this compound. frontiersin.orgnih.gov frontiersin.orgnih.govnih.govresearchgate.net

This compound's ability to induce DNA damage is a well-known method for activating the lytic cycle of dormant prophages within bacteria. thephage.xyz A prophage is a bacteriophage genome that is integrated into the bacterial chromosome, remaining dormant until triggered by a stimulus like DNA damage. thephage.xyz this compound induces the bacterial SOS response, a crucial regulatory network for DNA repair, which leads to the excision of the prophage genome and the initiation of phage replication, ultimately lysing the host cell. thephage.xyznih.gov

This mechanism forms the basis for synergistic combinations of this compound with lytic bacteriophages. In studies involving Klebsiella pneumoniae, the combination of this compound and the lytic phage vB_KpnM-VAC13 demonstrated synergistic effects against both imipenem-resistant and persister isolates, both in vitro and in an in vivo G. mellonella model. nih.govnih.gov The combination treatment significantly improved survival rates in the in vivo model compared to either the phage or this compound alone. nih.gov The proposed mechanism for this synergy is a multitarget effect, where this compound causes DNA damage while the lytic phage independently recognizes and lyses the host bacteria. nih.gov

Molecular Basis of Synergy

The synergistic potential of this compound in combination therapies stems from its distinct molecular interactions within the cell. Its unique chemical structure, compared to other mitomycins like Mitomycin C, leads to different biological consequences, particularly in how it damages DNA and how cancer cells respond to this damage.

Multi-Target Effects of Combined Compounds

While specific combination studies focusing on this compound are not extensively detailed in the provided research, the principles of its action suggest a strong basis for synergistic effects when combined with other agents. The cytotoxic action of mitomycins is initiated through bioreductive activation, leading to the formation of DNA interstrand crosslinks (ICLs), which are highly toxic lesions that can block DNA replication and transcription, ultimately leading to cell death. nih.gov

This compound, also known as 10-decarbamoyl mitomycin C (DMC), produces a different profile of DNA adducts compared to Mitomycin C (MC). nih.gov Specifically, DMC results in a high level of 1′′-β-interstrand cross-links that are not formed by MC. nih.gov This difference in DNA damage patterns means that DMC can trigger distinct cellular signaling pathways. For instance, while both MC and DMC can activate the p53 tumor suppressor pathway, DMC has been shown to be particularly effective at inducing a potent p53-independent cell death pathway. nih.gov This suggests that in cancers with mutated or absent p53, where many conventional chemotherapies fail, this compound could be combined with other drugs to target multiple, independent cell death mechanisms for a more effective outcome.

In a broader context of mitomycin combinations, studies with Mitomycin C have shown synergy with drugs like doxorubicin. This synergy was found to be a result of a supra-additive increase in DNA double-strand breaks, suggesting an interaction between the DNA cross-links caused by the mitomycin and the topoisomerase IIα poisoning effect of doxorubicin. researchgate.net Such multi-target effects, where two agents disrupt different but complementary cellular processes (e.g., DNA structure and DNA replication machinery), form the basis of synergistic cancer therapy.

Interaction with DNA Repair Pathways

A key aspect of this compound's mechanism and its potential for synergy lies in its interaction with DNA repair pathways. The DNA interstrand crosslinks (ICLs) generated by mitomycins are complex lesions that require a sophisticated network of repair proteins to resolve, primarily through pathways like homologous recombination (HR) and the Fanconi anemia (FA) pathway.

Cells deficient in components of these repair pathways, such as those with mutations in the BRCA1 gene, exhibit extreme sensitivity to ICL-inducing agents. aacrjournals.org For example, Brca1-deficient mouse embryonic stem cells are approximately 100-fold more sensitive to Mitomycin C than their normal counterparts. aacrjournals.org This hypersensitivity highlights the critical role of the HR pathway in repairing mitomycin-induced damage.

This compound distinguishes itself by the specific types of DNA adducts it forms. The cis-adducts produced by DMC are particularly potent in triggering a p53-independent mode of cell death more rapidly than the trans-adducts predominantly formed by Mitomycin C. nih.gov This suggests that the structural nature of the DNA lesion itself can influence the choice and efficiency of the downstream cellular response pathways. nih.gov

Furthermore, research on Mitomycin C in cervical carcinoma cells has shown that it can down-regulate the expression of key upstream molecules in the DNA double-strand break repair system, including both non-homologous end joining and homologous recombination pathways. nih.gov By actively suppressing the cell's ability to repair the very damage it inflicts, mitomycins can create a scenario of irreparable DNA damage, leading to apoptosis. Combining this compound with an inhibitor of a specific DNA repair protein (e.g., a PARP inhibitor) could therefore be a powerful synergistic strategy, simultaneously increasing the load of DNA damage while crippling the cell's ability to repair it.

Table 1: Comparative Cytotoxicity of Mitomycin C (MC) and this compound (DMC) in Different Cell Lines

Cell Line p53 Status Relative Cytotoxicity Key Finding Reference
ML-1 Wild-type p53 MC and DMC are equitoxic Both compounds effectively signal through the p53 pathway. nih.gov
K562 Lacks p53 DMC is more cytotoxic than MC DMC provokes a strong p53-independent cell death pathway. nih.gov
DLD-1 No wild-type p53 DMC shows increased effectiveness Substantiates the enhanced cell-killing ability of DMC in the absence of wild-type p53. nih.gov
MCF-7 Wild-type p53 Similar DNA crosslinking ability Both drugs show a comparable ability to induce cellular DNA crosslinks. nih.gov

Effects on Drug Efflux Mechanisms

Drug efflux, a process where cancer cells actively pump chemotherapeutic agents out of the cell, is a major mechanism of multidrug resistance (MDR). This process is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).

Studies involving the closely related Mitomycin C have shown that prolonged treatment can induce the multidrug-resistance phenotype in cancer cells. nih.gov For instance, L-1210 murine leukemia cells treated with Mitomycin C developed resistance not only to the drug itself but also became collaterally resistant to other chemotherapeutics like anthracyclines and vinca (B1221190) alkaloids. This resistance was associated with the expression of P-glycoprotein in the cell membranes. nih.gov

However, in combination studies, the synergy between Mitomycin C and doxorubicin in breast cancer cells was found to be independent of efflux pump activity. researchgate.net This indicates that while mitomycins can be affected by and can induce efflux pump-mediated resistance, their synergistic interactions with other drugs are not necessarily dependent on modulating these pumps. The synergy in this case was attributed to enhanced DNA damage rather than altered drug concentrations. researchgate.net

Specific research detailing the direct effects of this compound on drug efflux mechanisms is limited in the provided sources. However, given its structural similarity to Mitomycin C, it is plausible that it would also be a substrate for efflux pumps like P-glycoprotein. Therefore, in a combination setting, the potential for drug resistance via efflux would need to be considered. A synergistic strategy could involve combining this compound with an efflux pump inhibitor to increase its intracellular concentration and retention, thereby enhancing its cytotoxic effects.

Analytical Techniques for Research and Characterization

Spectroscopic and Chromatographic Methods

Spectroscopic and chromatographic techniques are fundamental in the chemical analysis of Mitomycin D, providing detailed information on its molecular structure, purity, and the nature of its adducts with DNA.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its covalent adducts with DNA. Two-dimensional (2D) NMR techniques, both homonuclear and heteronuclear, have been instrumental in defining the precise structure of Mitomycin C (a closely related mitomycin) cross-linked to deoxyguanosine residues within a DNA duplex. nih.govosti.gov These studies provide atomic-level insights, allowing for the assignment of protons and carbons of both the drug and the nucleic acid. nih.govresearchgate.net

NMR experimental data, such as Nuclear Overhauser Effects (NOEs), establish the specific points of attachment between the mitomycin and DNA, confirming its position within the minor groove. nih.govosti.gov For instance, NOEs between mitomycin protons and nucleic acid protons can define the conformation of the cross-link site. nih.gov Furthermore, proton-detected phosphorus-proton 2D correlation experiments can identify shifts in the DNA backbone's phosphorus resonances upon the formation of the mitomycin adduct. nih.gov This level of detailed structural information is critical for understanding the mechanism of DNA damage induced by the compound.

Table 1: Selected NMR Applications in Mitomycin Research

Application Technique Key Findings Reference
Structure Elucidation 1H and 13C NMR, HSQC, HMBC, COSY Assignment of all protons and their bonding carbons, confirming the planar structure. researchgate.net
Adduct Characterization 2D Homonuclear & Heteronuclear NMR Defined the structure of Mitomycin C cross-linked to deoxyguanosines in the DNA minor groove. nih.govosti.gov

| Conformation Analysis | NOE-based experiments | Established linkage through the amino groups of guanine (B1146940) residues and positioning in the minor groove. | nih.gov |

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of this compound, valued for its ability to separate, identify, and quantify the compound, its metabolites, and its DNA adducts from complex mixtures. nih.govnih.gov HPLC methods are routinely used to determine the purity of Mitomycin C and to quantify it in various matrices, including pharmaceutical formulations and biological fluids like plasma. researchgate.net

Gradient HPLC systems coupled with UV absorbance or mass spectrometry detectors offer high sensitivity and accuracy. nih.govnih.gov For instance, an HPLC method with UV detection at 375 nm can quantify mitomycin derivatives and their metabolites in plasma, with limits of quantitation in the nanogram per milliliter range. nih.gov The versatility of HPLC allows for various configurations, such as reversed-phase columns (e.g., C18 or C8) for separation. nih.gov These methods are crucial for pharmacokinetic studies and for monitoring the metabolic fate of the drug. nih.govresearchgate.net Furthermore, HPLC is used to isolate and purify specific this compound-DNA adducts from reaction mixtures for subsequent structural characterization by techniques like mass spectrometry or NMR. nih.gov

Table 2: HPLC Methods for this compound Analysis

Application HPLC System Detector Key Parameters & Findings Reference
Metabolite Quantification Gradient HPLC, YMC ODS-AQ column UV Absorbance (375 nm) Quantified KW-2149 (a mitomycin) and its metabolites in plasma with LOQs of 10-15 ng/ml. nih.gov
Purity/Contamination Analysis Reversed-phase gradient HPLC Tandem Mass Spectrometry (MS/MS) Developed for surface contamination detection with an LOD of ~2 ng/100 cm². nih.gov
Adduct Isolation Reversed-phase HPLC, Phenomenex Luna C8 column Mass Spectrometry (LC-MS) Isolated four distinct MC and DMC adducts using a 5 mM ammonium (B1175870) formate (B1220265) buffer system. nih.gov

| Plasma Concentration | Isocratic HPLC | UV Detection | Direct injection method with a detection limit of 5 ng/ml for Mitomycin C in human plasma. | researchgate.net |

UV/Vis spectrophotometry is a straightforward and valuable method for studying the reductive activation of this compound and for its quantification. The distinct chromophore of the mitomycin molecule allows its concentration to be measured via its absorbance, typically around 363 nm. nih.gov

A technique known as difference spectrophotometry has been developed for the estimation of Mitomycin C. ijpsonline.com This method exploits the spectral shifts that occur upon changing the pH of the solution, allowing for the quantification of the drug while minimizing interference from additives in a formulation. ijpsonline.com More advanced applications involve coupling UV/Vis spectroscopy with other techniques, such as microdialysis, to monitor the concentration of Mitomycin C within tumor tissue in real-time. nih.gov This provides valuable data on drug distribution and availability at the target site, which is directly related to its potential for reductive transformation and subsequent cytotoxic action. nih.gov

Cell-Based Assays

Cell-based assays are critical for evaluating the biological effects of this compound, providing direct measures of its cytotoxicity and its impact on fundamental cellular processes like apoptosis and cell cycle progression.

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method to assess the cytotoxicity of compounds like this compound. cabidigitallibrary.orgspringernature.com The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals, a reaction catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes. cabidigitallibrary.orgnih.gov The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells. cabidigitallibrary.orgnih.gov

In the context of this compound research, the MTT assay is used to generate dose-response curves and determine the concentration at which the compound inhibits cell growth by 50% (IC50). A decrease in the measured absorbance at the characteristic wavelength (around 540-570 nm) in cells treated with this compound indicates a reduction in cell viability and thus reflects the compound's cytotoxic effect. cabidigitallibrary.orgnih.gov While it is a powerful screening tool, it is important to recognize that the assay primarily measures metabolic activity, which is then used to infer cytotoxicity and cell viability. nih.govunisa.edu.au

Flow cytometry is an essential high-throughput technique for analyzing the effects of this compound on the cell cycle and for quantifying apoptosis. nih.govbio-rad-antibodies.com This method allows for the rapid, multiparametric analysis of individual cells within a large population. nih.gov

To analyze the cell cycle, cells treated with this compound are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). fluorofinder.comnih.gov The fluorescence intensity of the cells is then measured by the flow cytometer, which allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. nih.govnih.gov Studies have shown that Mitomycin C and its analog, decarbamoyl mitomycin C (DMC), can induce shifts in the cell cycle distribution, causing an accumulation of cells in the G1/S or S phase, depending on the cell line's p53 status. nih.gov

For apoptosis analysis, flow cytometry can detect several key cellular changes. One common method involves the use of fluorescently-labeled Annexin V, which binds to phosphatidylserine (B164497) that translocates to the outer leaflet of the plasma membrane during early apoptosis. fluorofinder.combdbiosciences.com This can be combined with a viability dye to distinguish between early apoptotic, late apoptotic, and necrotic cells. bdbiosciences.com Another approach is to measure the activation of caspases, the key effector enzymes of apoptosis, using fluorescent substrates or antibodies. bio-rad-antibodies.combdbiosciences.com These assays provide quantitative data on the extent to which this compound induces programmed cell death in cancer cells.

Table 3: Compounds Mentioned

Compound Name Abbreviation
This compound -
Mitomycin C MC
Decarbamoyl mitomycin C DMC
Deoxyguanosine dG
Propidium Iodide PI
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide MTT
Phosphatidylserine PS

Radiochemical Techniques

Radiochemical methods are instrumental in tracing and quantifying mitomycins in biological systems, providing insights into their distribution, metabolism, and mechanism of action.

Radiolabeling of mitomycins, such as the complexation of Mitomycin C with Technetium-99m (99mTc), has been developed for diagnostic purposes in nuclear medicine. researchgate.net A reliable method for labeling Mitomycin C with 99mTc involves the use of a reducing agent, such as stannous chloride (SnCl2·2H2O), in a neutral pH environment. researchgate.net The resulting 99mTc-Mitomycin C complex can be produced with a high radiochemical yield. researchgate.net

The radiochemical purity of the labeled compound is a critical parameter and is typically determined using chromatographic techniques. Paper chromatography and instant thin-layer chromatography (ITLC) are common methods for assessing the labeling efficiency and detecting any unbound 99mTc. researchgate.net High-performance liquid chromatography (HPLC) is also employed to confirm the radiochemical purity of the labeled complex. researchgate.net The stability of the radiolabeled compound is evaluated over time to ensure its integrity under experimental conditions. researchgate.net While this methodology has been specifically detailed for Mitomycin C, the underlying principles of chelation and purification would be applicable to the labeling of this compound, given the presence of suitable functional groups for complexation. The biodistribution of such radiolabeled mitomycins can then be studied in animal models to understand their uptake and localization in various organs. nih.govnih.gov

Electrophoresis is a valuable technique for characterizing the charge of molecules. In the context of radiolabeled mitomycins, electrophoresis is used to determine the charge of the resulting complex. researchgate.net For instance, the charge on 99mTc-Mitomycin C has been determined using this technique, which helps in understanding its behavior in biological systems and its interaction with charged molecules like DNA. researchgate.net The movement of the radiolabeled complex in an electric field provides information about its net charge. This technique, coupled with the radiolabeling, offers a powerful tool for the physicochemical characterization of mitomycin derivatives. Similarly, this method could be applied to a 99mTc-Mitomycin D complex to determine its charge properties. Furthermore, gel electrophoresis assays have been instrumental in studying the DNA sequence specificity of mitomycin cross-linking. nih.gov These studies have shown that mitomycins preferentially cross-link at CpG sequences. nih.gov Two-dimensional gel electrophoresis has also been used to examine changes in cellular protein patterns in response to mitomycin treatment. nih.gov

Future Research Directions and Unmet Needs

Optimizing Preclinical Protocols and Models

The refinement of preclinical study designs is crucial for gleaning more accurate and translatable data regarding Mitomycin D's efficacy and mechanisms. Preclinical studies have indicated that the best results for single-agent therapy are achieved when Mitomycin is administered in intermittent, high-dose schedules. nih.gov Further investigation into such dosing strategies across various cancer models is warranted.

A notable application of optimizing preclinical protocols involves the use of Mitomycin C, a closely related compound, in the preparation of stem cell-derived dopamine (B1211576) neurons for potential Parkinson's disease therapy. In this context, a specific treatment window and concentration range were identified to effectively reduce the number of proliferative cells without harming the postmitotic neurons. nih.gov This approach highlights the potential for meticulously designed protocols to enhance the safety and efficacy of cell-based therapies. nih.gov

Table 1: Optimized Mitomycin C Protocol for iPSC-Derived Dopamine Neurons nih.gov

ParameterOptimized ConditionOutcome
Treatment Window Process days 27-31Avoidance of toxicity to postmitotic neurons
Concentration Range 50 to 200 ng/mLMaintenance of neuron purity, no outgrowth of proliferative cells

This level of optimization in preclinical models can provide a robust foundation for clinical applications, ensuring that therapeutic preparations are both safe and effective. nih.gov

Elucidating Novel Cell Death Pathways for Therapeutic Targeting

A deeper understanding of the molecular pathways this compound triggers to induce cell death can unveil new therapeutic targets and strategies to enhance its anticancer activity. Research has shown that this compound and its derivatives can induce cell death through both p53-dependent and p53-independent pathways. acs.orgnih.govacs.org

In cells with a functional p53 pathway, both Mitomycin C (MC) and its derivative, 10-decarbamoyl-mitomycin C (DMC), induce apoptosis, a form of programmed cell death. nih.govacs.org This process involves the activation of various caspases, which are proteases that execute the apoptotic program. nih.govscience.govnih.gov Specifically, Mitomycin C treatment has been shown to lead to the processing of caspase-8, caspase-9, and caspase-7. nih.gov

Interestingly, in cancer cell lines lacking a functional p53 pathway, DMC is more cytotoxic than MC and appears to trigger a p53-independent cell death pathway. acs.orgnih.gov This alternative pathway is associated with markers of programmed necrosis and mitotic catastrophe, such as the early activation of poly(ADP-ribose) polymerase (PARP) and the depletion of Chk1 kinase. acs.orgnih.govacs.org The ability to activate non-apoptotic cell death pathways is a significant area of research, as it offers a potential strategy to eliminate cancer cells that are resistant to traditional apoptosis-inducing chemotherapies. acs.orgembopress.org

The differential activation of cell death pathways by various mitomycin-DNA adducts suggests that specific DNA damage structures can dictate the cellular response. nih.govacs.org This opens up the possibility of designing new mitomycin analogs that can selectively activate desired cell death pathways, thereby overcoming resistance and improving therapeutic outcomes. acs.org

Table 2: Mitomycin-Induced Cell Death Pathways acs.orgnih.govacs.orgnih.gov

Cell Line StatusMitomycin DerivativePrimary Cell Death PathwayKey Molecular Events
p53-functional MC, DMCApoptosisCaspase-8, -9, and -7 processing
p53-null DMCProgrammed Necrosis / Mitotic CatastropheEarly PARP activation, Chk1 depletion

Exploiting Bacterial Resistance Mechanisms for Therapeutic Benefit

The study of how bacteria develop resistance to mitomycins can paradoxically lead to novel therapeutic strategies in cancer treatment. The gene mcrA from the mitomycin-producing bacterium Streptomyces lavendulae encodes a protein, MCRA, that confers resistance to Mitomycin C. nih.govresearchgate.net MCRA protects the bacterium by reoxidizing the reduced, cytotoxic form of Mitomycin C back to its less toxic parent form. nih.govresearchgate.net

The expression of this bacterial resistance gene in mammalian cells has been shown to cause significant resistance to Mitomycin C under aerobic conditions. nih.govresearchgate.net This finding has led to the proposal of a gene therapy application where mcrA could be used to protect a patient's bone marrow from the toxic effects of mitomycin chemotherapy. nih.gov By selectively expressing MCRA in hematopoietic stem cells, it may be possible to increase the therapeutic window of mitomycins, allowing for higher, more effective doses to be used against tumors while minimizing damage to healthy tissues. nih.gov

Furthermore, studies in Escherichia coli have identified several other genes that, when overexpressed, confer resistance to Mitomycin C. These include genes encoding a membrane efflux pump (mdfA), a DNA gyrase inhibitor (gyrI), and transcriptional activators (rob, sdiA). nih.gov Understanding these diverse resistance mechanisms can inform the development of strategies to circumvent them in pathogenic bacteria and potentially in cancer cells, which can exhibit similar resistance mechanisms. nih.govmdpi.com The repurposing of anticancer drugs like Mitomycin C, particularly in combination therapies, is also being explored to combat multidrug-resistant bacteria. nih.gov

Development of Novel Small Molecules, Peptides, and Nanotherapeutics to Combat Resistance

The emergence of multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and developing new therapeutic agents to overcome it is a critical area of research. frontiersin.orgnih.govfrontiersin.org Strategies to combat resistance include the development of small-molecule inhibitors, therapeutic peptides, and advanced nanotherapeutics. nih.govmdpi.com

Novel small-molecule agents are being designed to target the various mechanisms underlying MDR, such as the overexpression of drug efflux pumps like P-glycoprotein. frontiersin.orgnih.gov The focus is on developing agents that can either reverse established resistance or, ideally, prevent its development from the outset. nih.gov

Nanotherapeutics offer a promising approach to overcoming this compound resistance by enhancing drug delivery and enabling targeted therapy. nih.gov For instance, mesoporous silica (B1680970) nanoparticles have been developed to carry Mitomycin C. nih.govresearchgate.net These nanoparticles can be conjugated with targeting moieties, such as low-density lipoprotein (LDL), to facilitate their uptake by cancer cells that overexpress the corresponding receptors. nih.govresearchgate.net This targeted delivery system has been shown to increase the concentration of Mitomycin C within tumor cells while reducing its toxicity to normal cells. nih.govresearchgate.net In a recent in vitro study, the combination of selenium nanoparticles with Mitomycin C demonstrated enhanced antitumor efficacy on a high-grade bladder cancer cell line, suggesting that this co-administration could reduce the required dosage of Mitomycin C and its associated side effects. nih.gov

Another innovative delivery system is a mitomycin-containing reverse thermal gel, which is liquid at cold temperatures and becomes a semi-solid at body temperature. oncozine.com This allows for the localized and sustained release of the drug, which has shown promise in treating low-grade upper tract urothelial carcinoma. oncozine.comnih.govtandfonline.com

Continuous Re-evaluation of this compound's Role in the Context of Evolving Therapies

The therapeutic landscape of cancer is constantly evolving with the advent of targeted therapies and immunotherapies. wikipedia.org Therefore, it is essential to continuously re-evaluate the role of established chemotherapeutic agents like this compound. nih.gov

In breast cancer, for example, while this compound has been used for decades, research continues to explore its optimal use in combination with other agents. nih.gov Combination regimens, such as those including doxorubicin (B1662922) or a mix of mitoxantrone (B413) and methotrexate, have shown higher response rates than this compound alone. nih.gov Future research in this area should focus on developing polychemotherapeutic regimens that can be administered in sequential or alternating schedules to improve patient outcomes. nih.gov

Recent clinical trials have also reaffirmed the efficacy of this compound in other malignancies. The phase 3 ENVISION trial demonstrated that an intravesical solution of mitomycin produced durable responses in patients with low-grade intermediate-risk non-muscle-invasive bladder cancer. cancernetwork.comtargetedonc.comtargetedonc.comurologytimes.com This has led to the FDA approval of this formulation, offering a new non-surgical treatment option for this patient population. targetedonc.com

As our understanding of cancer biology deepens, the integration of this compound with newer therapeutic modalities will be a key area of investigation. For example, exploring its synergistic effects with targeted therapies that inhibit specific signaling pathways or with immunotherapies that harness the patient's immune system to fight cancer could unlock new therapeutic potential for this long-standing anticancer agent. nih.govmdpi.comyoutube.com

Q & A

Q. Advanced Research Focus

  • Meta-analysis : Apply random-effects models to account for variability in cell line genotypes (e.g., TP53 status) and experimental conditions.
  • Multivariate regression : Adjust for covariates like drug exposure time and cell proliferation rates.
  • Bayesian hierarchical modeling : Incorporates prior data to reconcile discrepancies, especially when sample sizes are small .
  • Validate findings using orthogonal assays (e.g., clonogenic survival vs. apoptosis markers like Annexin V) .

How can researchers optimize in vivo delivery of this compound to minimize off-target toxicity while maintaining antitumor efficacy?

Q. Basic Research Focus

  • Nanocarrier systems : Use PEGylated liposomes or albumin-bound nanoparticles to enhance tumor accumulation (validate via biodistribution studies with radiolabeled this compound).
  • Tissue-specific targeting : Conjugate with ligands like folate or RGD peptides.
  • Pharmacokinetic monitoring : Measure plasma half-life and tissue penetration using LC-MS in murine models, ensuring compliance with ARRIVE guidelines .

What are the critical parameters for designing a mixed-methods study to investigate this compound’s synergistic effects with immunotherapy agents?

Q. Advanced Research Focus

  • Quantitative arm : Measure tumor regression rates (RECIST criteria) and immune cell infiltration (flow cytometry for CD8+ T cells).
  • Qualitative arm : Conduct semi-structured interviews with clinicians to assess feasibility and toxicity profiles.
  • Integration : Use triangulation to compare mechanistic data (e.g., PD-L1 expression via IHC) with clinical observations .

How should researchers address batch-to-batch variability in this compound’s potency during preclinical testing?

Q. Basic Research Focus

  • Standardization : Source compounds from accredited suppliers (e.g., Sigma-Aldridch, Lot# certification required).
  • Potency assays : Use dose-response curves (IC50) in at least two cell lines (e.g., MCF-7 and A549) with p-values adjusted for multiple comparisons.
  • Stability testing : Perform accelerated stability studies (40°C/75% RH for 6 months) following ICH Q1A guidelines .

What computational models are validated for predicting this compound’s binding affinity to DNA minor grooves across varying pH levels?

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models to simulate protonation states at pH 5.0–7.4.
  • Docking studies : Employ AutoDock Vina with DNA crystal structures (PDB ID: 1D12).
  • Validation : Compare predictions with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

How can researchers reconcile discrepancies between in vitro and in vivo pharmacokinetic profiles of this compound?

Q. Advanced Research Focus

  • Physiologically based pharmacokinetic (PBPK) modeling : Incorporate hepatic clearance rates and tissue-blood partition coefficients.
  • Interspecies scaling : Adjust for differences in cytochrome activity between rodents and humans.
  • In vitro-in vivo correlation (IVIVC) : Use hepatocyte incubation studies to predict metabolic stability .

What are the best practices for integrating transcriptomic data with cytotoxicity assays to identify resistance mechanisms to this compound?

Q. Advanced Research Focus

  • RNA-seq : Profile resistant vs. sensitive cell lines (FDR < 0.05) and validate via qRT-PCR (e.g., ABC transporter genes).
  • Pathway analysis : Use DAVID or GSEA to map dysregulated pathways (e.g., NRF2-mediated oxidative stress response).
  • Functional validation : CRISPR/Cas9 knockout of candidate genes followed by dose-response assays .

What ethical and methodological considerations are paramount when designing clinical trials for this compound combination therapies?

Q. Advanced Research Focus

  • Informed consent : Disclose risks of myelosuppression and secondary malignancies.
  • Dose escalation : Follow 3+3 design with DLT monitoring.
  • Endpoint selection : Use progression-free survival (PFS) rather than overall survival (OS) for early-phase trials.
  • Data transparency : Pre-register protocols on ClinicalTrials.gov and share adverse event data via MedDRA coding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.